molecular formula C8H12N2O3S B1386413 2-amino-N-methoxy-N-methylbenzenesulfonamide CAS No. 1156154-52-7

2-amino-N-methoxy-N-methylbenzenesulfonamide

Cat. No.: B1386413
CAS No.: 1156154-52-7
M. Wt: 216.26 g/mol
InChI Key: QOZATCXRJDSDKT-UHFFFAOYSA-N
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Description

2-Amino-N-methoxy-N-methylbenzenesulfonamide is a specialized sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. Sulfonamides are a privileged scaffold in pharmaceutical development, known to exhibit a wide spectrum of biological activities, including acetylcholinesterase (AChE) inhibition, antibacterial, and anticonvulsant properties . This compound features a unique N-methoxy-N-methyl substitution on the sulfonamide group, a structural motif that can enhance metabolic stability and influence binding affinity to biological targets. Researchers value this compound primarily as a versatile synthetic intermediate or building block. It can be utilized in structure-activity relationship (SAR) studies to optimize the potency and selectivity of new drug candidates . The 2-amino group on the benzene ring provides a handle for further chemical modification, allowing for the creation of diverse compound libraries. In biochemical research, molecules of this class have been investigated as inhibitors of enzymes like acetylcholinesterase, which is a key therapeutic target for neurodegenerative conditions such as Alzheimer's disease . Furthermore, sulfonamide derivatives are explored as modulators of ion channels, including Slack potassium channels, which are implicated in rare forms of epilepsy . The mechanism of action for sulfonamides is typically target-dependent but often involves competitive or allosteric inhibition at enzyme active sites, as demonstrated by kinetic studies and molecular docking analyses of related compounds . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZATCXRJDSDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-methoxy-N-methylbenzenesulfonamide: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-amino-N-methoxy-N-methylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides. The document is structured to deliver not just data, but a foundational understanding of the compound's characteristics, synthesis, and potential utility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The versatility and biological activity of sulfonamide derivatives have sustained research interest in novel analogs.[1][3] This guide focuses on this compound, a specific derivative whose properties and potential are explored herein. The strategic placement of an amino group ortho to the sulfonamide moiety, combined with an N-methoxy-N-methyl substitution, presents a unique chemical architecture for further investigation and derivatization in drug discovery programs.

Core Physicochemical and Computed Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development. The following table summarizes the key computed properties for this compound and its close structural analogs.

PropertyThis compound (Predicted)4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide[4]2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide[5]
Molecular Formula C₈H₁₂N₂O₃SC₉H₁₄N₂O₃SC₁₃H₂₀N₂O₂S
Molecular Weight 216.26 g/mol 230.29 g/mol 268.38 g/mol
IUPAC Name This compound4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide2-amino-N-cyclohexyl-N-methylbenzenesulfonamide
CAS Number Not available49564-57-070693-59-3
Topological Polar Surface Area 83.7 Ų (Predicted)89.8 Ų71.8 Ų
Hydrogen Bond Donors 1 (Predicted)21
Hydrogen Bond Acceptors 4 (Predicted)54
Rotatable Bonds 3 (Predicted)33

Proposed Synthesis and Purification

The synthesis of novel compounds is a central activity in chemical research. Below is a proposed synthetic route for this compound, based on established methodologies for similar sulfonamide derivatives.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic planning process. The target molecule can be disconnected at the sulfonamide bond, leading back to 2-aminobenzenesulfonyl chloride and N,O-dimethylhydroxylamine. The former is a known compound that can be synthesized from a suitable starting material like 2-nitrobenzenesulfonyl chloride.

Proposed Synthetic Protocol

The synthesis of sulfonamides is often achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1]

Step 1: Synthesis of 2-Nitro-N-methoxy-N-methylbenzenesulfonamide

  • To a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water, dilute HCl, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the crude 2-nitro-N-methoxy-N-methylbenzenesulfonamide from the previous step in a solvent such as methanol or ethanol.

  • Add a reducing agent, for instance, palladium on carbon (10% Pd/C), and subject the mixture to catalytic hydrogenation.[6]

  • Alternatively, a metal-acid system like tin(II) chloride in hydrochloric acid can be employed for the reduction.

  • After the reaction is complete, as indicated by TLC, the catalyst is filtered off, and the solvent is removed in vacuo to afford the desired this compound.

Purification and Characterization Workflow

The synthesized compound will require purification, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The pure fractions, as identified by TLC, are combined and concentrated to yield the final product.

The identity and purity of the compound must be confirmed through a series of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start 2-Nitrobenzenesulfonyl Chloride product1 2-Nitro-N-methoxy-N-methyl benzenesulfonamide start->product1 Sulfonamide Formation reagent1 N,O-dimethylhydroxylamine + Base final_product 2-amino-N-methoxy-N-methyl benzenesulfonamide product1->final_product Nitro Group Reduction reagent2 Reduction (e.g., H2/Pd-C) crude Crude Product final_product->crude Proceed to Purification purification Column Chromatography crude->purification pure Pure Compound purification->pure analysis NMR, MS, IR Spectroscopy pure->analysis

Caption: Proposed workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and O-methyl groups, and the amine protons. The aromatic protons should appear as a complex multiplet in the range of 6.5-7.5 ppm. The N-CH₃ and O-CH₃ singlets would likely be found around 2.5-3.5 ppm. The NH₂ protons will present as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with those directly attached to the nitrogen and sulfur atoms being the most deshielded. Signals for the N-methyl and O-methyl carbons are expected in the aliphatic region of the spectrum.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively), and C-N and C-O stretching vibrations.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Reactivity and Potential Applications

Chemical Reactivity

The presence of multiple functional groups in this compound dictates its chemical reactivity. The primary aromatic amine can undergo diazotization followed by various Sandmeyer reactions, allowing for the introduction of a wide range of substituents at the 2-position. It can also be acylated or alkylated to generate further derivatives. The sulfonamide nitrogen, being part of a Weinreb amide-like structure, may exhibit different reactivity compared to a standard sulfonamide.

Potential Applications in Drug Discovery

The sulfonamide moiety is a well-established pharmacophore.[2] Derivatives of benzenesulfonamide have shown a broad spectrum of biological activities.[1] The 2-aminothiazole scaffold, another related structural class, is also prominent in medicinal chemistry, with applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] Given these precedents, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern may lead to compounds with improved pharmacological profiles.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling aromatic amines and sulfonamides should be followed. Related compounds are known to cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

The GHS hazard statements for a related compound, N-methylbenzenesulfonamide, include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[7] Similar hazards should be anticipated for the title compound.

References

  • Ma, X.-J., Fang, Z., Ren, L.-L., & Wei, P. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central. [Link]

  • Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). IOP Conference Series: Materials Science and Engineering, 571, 012093. [Link]

  • Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. PubChem. [Link]

  • N-Methylbenzenesulfonamide. PubChem. [Link]

  • N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3283. [Link]

  • A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • Benzenamine, 2-methoxy-. NIST Chemistry WebBook. [Link]

  • 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. PubChem. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2024). PeerJ, 12, e17277. [Link]

  • 2-Amino-4-methylbenzenesulfonamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(1), o233–o234. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene. YouTube. [Link]

  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-amino-N-methoxy-N-methylbenzenesulfonamide (CAS 1156154-52-7)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on a Novel Compound: Information regarding "2-amino-N-methoxy-N-methylbenzenesulfonamide" (CAS 1156154-52-7) is limited in publicly accessible scientific literature. This guide, therefore, synthesizes foundational chemical principles and data from structurally related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. Inferred information is clearly indicated to maintain scientific integrity.

Introduction: The Emerging Potential of Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of diverse substituents onto the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, represents a unique structural motif, combining an ortho-amino group with an N-methoxy-N-methyl substitution on the sulfonamide moiety. This combination suggests potential for novel biological activities and applications in drug discovery and chemical synthesis.

Physicochemical Properties and Structural Analysis

PropertyPredicted Value/Information
CAS Number 1156154-52-7
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight 216.26 g/mol
IUPAC Name This compound
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in polar organic solvents
SMILES CON(C)S(=O)(=O)c1ccccc1N

Structural Features and Their Implications:

  • 2-Amino Group: The presence of a primary aromatic amine introduces a basic center and a potential site for hydrogen bonding, which can be crucial for receptor interactions.

  • N-Methoxy-N-methylsulfonamide: This "Weinreb amide"-like functional group on the sulfonamide is less common than the parent sulfonamide. This substitution may influence the compound's metabolic stability, lipophilicity, and conformational flexibility, potentially leading to altered biological activity compared to traditional sulfonamides.

Proposed Synthesis and Experimental Workflow

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related sulfonamides.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-S bond, leading back to 2-aminobenzenesulfonyl chloride and N,O-dimethylhydroxylamine. However, the direct sulfonylation of the pre-formed aminobenzenesulfonyl chloride can be challenging. A more practical approach involves the protection of the amino group, followed by sulfonylation and subsequent deprotection.

G Target This compound Intermediate1 Protected this compound Target->Intermediate1 Deprotection Intermediate2 Protected 2-aminobenzenesulfonyl chloride Intermediate1->Intermediate2 Sulfonamide formation StartingMaterial2 N,O-dimethylhydroxylamine Intermediate1->StartingMaterial2 StartingMaterial1 Protected 2-aminobenzenesulfonic acid Intermediate2->StartingMaterial1 Chlorination StartingMaterial3 2-Aminobenzenesulfonic acid StartingMaterial1->StartingMaterial3 Protection

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Proposed Synthesis Protocol

Step 1: Protection of 2-Aminobenzenesulfonic Acid

  • To a solution of 2-aminobenzenesulfonic acid in a suitable solvent (e.g., aqueous sodium bicarbonate), add an appropriate protecting group reagent (e.g., acetic anhydride or di-tert-butyl dicarbonate) at 0-5 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Acidify the reaction mixture to precipitate the N-protected 2-aminobenzenesulfonic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Chlorination of the Sulfonic Acid

  • Suspend the N-protected 2-aminobenzenesulfonic acid in a suitable solvent (e.g., dichloromethane or chloroform).

  • Add a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, portion-wise at a controlled temperature (typically 0 °C to room temperature).[2]

  • Heat the reaction mixture to reflux until the reaction is complete (cessation of gas evolution).

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude N-protected 2-aminobenzenesulfonyl chloride.

Step 3: Sulfonamide Formation

  • Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine or pyridine) at 0 °C.

  • Slowly add a solution of the crude N-protected 2-aminobenzenesulfonyl chloride in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup to remove salts and purify the crude product by column chromatography.

Step 4: Deprotection of the Amino Group

  • Dissolve the N-protected this compound in a suitable solvent.

  • Perform deprotection under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group, or treatment with trifluoroacetic acid for a Boc group).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the N-methyl protons, the O-methyl protons, and the protons of the amino group.[3]

    • ¹³C NMR would provide signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.[4]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

  • Thin-Layer Chromatography (TLC): TLC would be used for reaction monitoring and preliminary purity checks.

Potential Biological Activities and Applications

While no specific biological data exists for this compound, its structural features suggest several potential areas of pharmacological interest.

Inferred Mechanisms of Action

The sulfonamide moiety is a well-known pharmacophore that can mimic the p-aminobenzoic acid (PABA) structure, leading to the inhibition of dihydropteroate synthase in bacteria.[5] Furthermore, the benzenesulfonamide scaffold is present in a wide range of enzyme inhibitors and receptor antagonists.[6] The unique N-alkoxy-N-alkyl substitution could modulate interactions with biological targets, potentially leading to novel activities.

Potential Therapeutic Areas
  • Antimicrobial Agents: Given the history of sulfonamides as antibacterial drugs, this compound could be investigated for its activity against various bacterial strains.[5]

  • Anticancer Agents: Many benzenesulfonamide derivatives have shown promise as anticancer agents by targeting various enzymes and signaling pathways involved in cancer progression.[6][7]

  • Anti-inflammatory Agents: The sulfonamide scaffold is also found in several anti-inflammatory drugs.

  • Central Nervous System (CNS) Activity: Certain aminosulfonamide derivatives have been explored as ligands for serotonin receptors, suggesting potential applications in CNS disorders.[1]

G Target This compound Antimicrobial Antimicrobial Activity Target->Antimicrobial Anticancer Anticancer Activity Target->Anticancer AntiInflammatory Anti-inflammatory Activity Target->AntiInflammatory CNS CNS Activity Target->CNS

Caption: Potential therapeutic areas for the target compound.

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting. General safety precautions for handling aromatic amines and sulfonamides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Future Directions and Conclusion

This compound is a compound with intriguing structural features that warrant further investigation. The immediate next steps for researchers interested in this molecule would be its successful synthesis and thorough characterization. Following this, a comprehensive biological screening against a panel of relevant targets would be crucial to uncover its potential therapeutic applications. The insights gained from such studies could pave the way for the development of novel drugs with improved efficacy and safety profiles. While direct data is currently scarce, the foundational knowledge of benzenesulfonamide chemistry and pharmacology provides a solid framework for exploring the potential of this novel compound.

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024).
  • Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019).
  • 5-Amino-2-methylbenzenesulfonamide. (2016).
  • Rapid Analysis of Organic Compounds by Proton-Detected Heteronuclear Correlation NMR Spectroscopy at 40 kHz Magic-Angle Spinning. (n.d.).
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience.
  • Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (1993). Scilit.
  • Biological evaluation of sulfonamide derivatives. (n.d.).
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (n.d.). MDPI.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.).
  • Synthesis and pharmacological evaluation of aryl aminosulfonamide derivatives as potent 5-HT(6) receptor antagonists. (2010). PubMed.
  • High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences.
  • Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. (n.d.). PubChem.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Spectral Representation of Proton NMR Spectroscopy for the Pattern Recognition of Complex Materials. (2025).
  • Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery. (2025). Benchchem.
  • Scope of the method with N-methyl-N-methoxyamides. (2023).
  • 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Tre
  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers.
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI.
  • 5-Amino-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). BLDpharm.
  • A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (n.d.).
  • 5-Amino-2-methylbenzenesulfonamide. (n.d.). PubChem.
  • The Natural Products Magnetic Resonance Database NP-MRD for 2025. (n.d.). OSTI.GOV.

Sources

"2-amino-N-methoxy-N-methylbenzenesulfonamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-amino-N-methoxy-N-methylbenzenesulfonamide

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. While this specific molecule is not extensively documented in publicly available databases, this paper constructs a detailed profile based on established principles of organic chemistry and data from structurally related analogs.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its basic molecular characteristics. For this compound, these have been determined through systematic calculation based on its chemical structure.

Molecular Structure and Identification

The structure of this compound is characterized by a benzene ring substituted with an amino group at the ortho position relative to a sulfonamide moiety. The sulfonamide nitrogen is further substituted with both a methoxy and a methyl group.

Table 1: Key Molecular Identifiers

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₂N₂O₃SCalculated
Molecular Weight 216.26 g/mol Calculated
CAS Number Not Available-
Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. The following table summarizes the predicted properties for this compound, calculated using computational models.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Topological Polar Surface Area (TPSA) 84.97 Ų
logP (Octanol-Water Partition Coefficient) 1.05
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging common reactions in sulfonamide chemistry. The proposed pathway ensures a high-yield and pure final product.

Proposed Synthetic Pathway

A logical synthetic route begins with the protection of the amino group of a suitable starting material, followed by chlorosulfonation and subsequent amination with N,O-dimethylhydroxylamine.

Synthetic Pathway A 2-Aminobenzenesulfonic acid B Protection of Amino Group A->B Acetic Anhydride C N-Acetyl-2-aminobenzenesulfonic acid B->C D Chlorosulfonation C->D Thionyl Chloride E 2-Acetylamino-benzenesulfonyl chloride D->E F Amination with N,O-dimethylhydroxylamine E->F N,O-dimethylhydroxylamine G N-Acetyl-2-amino-N-methoxy-N-methylbenzenesulfonamide F->G H Deprotection G->H Acid/Base Hydrolysis I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of the Amino Group

  • Dissolve 2-aminobenzenesulfonic acid in a suitable solvent such as acetic acid.

  • Add acetic anhydride dropwise while maintaining the temperature below 30°C.

  • Stir the mixture for 2-3 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Precipitate the product by pouring the reaction mixture into ice-cold water.

  • Filter, wash with water, and dry the resulting N-acetyl-2-aminobenzenesulfonic acid.

Step 2: Chlorosulfonation

  • Carefully add N-acetyl-2-aminobenzenesulfonic acid to an excess of chlorosulfonic acid at 0°C.[1]

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours.

  • Cool the mixture and pour it onto crushed ice to precipitate the sulfonyl chloride.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-acetylamino-benzenesulfonyl chloride.

Step 3: Amination

  • Dissolve 2-acetylamino-benzenesulfonyl chloride in a suitable aprotic solvent like dichloromethane or THF.

  • Cool the solution to 0°C and add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of a base such as triethylamine or pyridine.

  • Stir the reaction at room temperature overnight.

  • Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain N-acetyl-2-amino-N-methoxy-N-methylbenzenesulfonamide.

Step 4: Deprotection

  • Reflux the N-acetyl protected compound in an acidic or basic aqueous solution (e.g., HCl or NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic extract and evaporate the solvent to yield the final product, this compound.

Purification

The crude product can be purified using column chromatography on silica gel with a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system such as ethanol/water can be employed for further purification.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow A Synthesized Product B Purity Assessment A->B C Structural Elucidation A->C D HPLC / UPLC B->D E Mass Spectrometry (MS) C->E F Nuclear Magnetic Resonance (NMR) C->F G Infrared Spectroscopy (IR) C->G H Pure Compound Confirmed D->H E->H F->H G->H

Caption: Analytical workflow for the characterization of the final product.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) can be used to assess the purity of the compound.

Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase.[2]

Spectroscopic Methods

Mass Spectrometry (MS): To confirm the molecular weight, Electrospray Ionization (ESI) mass spectrometry is recommended. The expected [M+H]⁺ ion would be at m/z 217.26.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons, a broad singlet for the amino (-NH₂) protons, and singlets for the methoxy (-OCH₃) and N-methyl (-NCH₃) protons.

  • ¹³C NMR: Expected signals would include distinct peaks for the aromatic carbons, and the carbons of the methoxy and methyl groups.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonamide (around 1330 and 1150 cm⁻¹), and C-N stretching.

Potential Applications and Future Directions

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. They are known to exhibit antibacterial, anticancer, and anti-inflammatory properties.[3] The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays. The presence of the N-methoxy group can influence the compound's metabolic stability and pharmacokinetic profile.[4]

Future research could focus on:

  • The synthesis and biological evaluation of a library of related analogs.

  • Investigation of its potential as an inhibitor for specific enzymes, such as carbonic anhydrases.

  • Exploring its use as a building block in the synthesis of more complex molecules.[5]

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, purification, and analysis of this compound. While based on a hypothetical compound due to the lack of extensive literature, the proposed methodologies are grounded in established chemical principles and data from closely related structures. This document serves as a valuable resource for researchers interested in exploring this and similar novel sulfonamide derivatives.

References

  • PubChem. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • National Institutes of Health. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • National Institutes of Health. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

  • European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. [Link]

  • PubChem. 3-[2-Amino-6-(Cyclohexylmethoxy)-7h-Purin-8-Yl]-2-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. [Link]

  • National Institutes of Health. N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of N-Substituted Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, most famously represented by the class of antibacterial sulfa drugs.[1] However, the versatility of this moiety extends far beyond anti-infectives, with applications in diuretics, hypoglycemics, and protease inhibitors. The N-substitution of the sulfonamide group, particularly with moieties like the N-methoxy-N-methyl (Weinreb amide-like) functionality, offers a nuanced approach to modulating the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive exploration of a plausible and chemically sound synthetic pathway to 2-amino-N-methoxy-N-methylbenzenesulfonamide, a valuable building block for drug discovery and development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent strategy. The core of this approach is the late-stage introduction of the sensitive primary amino group to avoid unwanted side reactions. The most robust pathway involves the initial construction of the N-methoxy-N-methylsulfonamide from a nitro-substituted precursor, followed by a selective reduction of the nitro group.

G target This compound intermediate1 2-nitro-N-methoxy-N-methylbenzenesulfonamide target->intermediate1 Reduction precursor1 2-Nitrobenzenesulfonyl Chloride intermediate1->precursor1 Sulfonamide Formation precursor2 N,O-dimethylhydroxylamine intermediate1->precursor2 Sulfonamide Formation

Figure 1: Retrosynthetic analysis of the target compound.

This strategy leverages the well-established reactivity of sulfonyl chlorides and the reliability of nitro group reductions, making it a practical approach for laboratory-scale synthesis.

Proposed Synthesis Pathway: A Step-by-Step Elucidation

The proposed synthesis is a two-step process starting from the commercially available 2-nitrobenzenesulfonyl chloride.

G start 2-Nitrobenzenesulfonyl Chloride step1 Step 1: Sulfonamide Formation start->step1 intermediate 2-nitro-N-methoxy-N-methylbenzenesulfonamide step1->intermediate step2 Step 2: Nitro Group Reduction intermediate->step2 product This compound step2->product

Figure 2: Overall synthetic workflow.
Step 1: Synthesis of 2-nitro-N-methoxy-N-methylbenzenesulfonamide

The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with N,O-dimethylhydroxylamine to form the corresponding sulfonamide. This reaction is analogous to the well-known Weinreb amide synthesis from acyl chlorides.[2] The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction.

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the stable N-substituted sulfonamide.

G cluster_0 Mechanism of Sulfonamide Formation 2-Nitrobenzenesulfonyl\nChloride 2-Nitrobenzenesulfonyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate 2-Nitrobenzenesulfonyl\nChloride->Tetrahedral Intermediate Nucleophilic Attack by N,O-dimethylhydroxylamine 2-nitro-N-methoxy-N-methylbenzenesulfonamide 2-nitro-N-methoxy-N-methylbenzenesulfonamide Tetrahedral Intermediate->2-nitro-N-methoxy-N-methylbenzenesulfonamide Elimination of HCl

Sources

"2-amino-N-methoxy-N-methylbenzenesulfonamide" solubility profile in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Novel Sulfonamide

In the realm of drug discovery and chemical synthesis, understanding the solubility of a compound is a cornerstone of its development. It dictates the feasibility of its formulation, its behavior in biological systems, and the efficiency of its purification. This guide provides a comprehensive technical overview of the solubility profile of This compound . As specific experimental data for this compound is not widely published, this document serves as both a predictive guide based on its chemical structure and a practical manual for its empirical determination in a laboratory setting. We will delve into the theoretical underpinnings of its expected solubility and provide robust, step-by-step protocols for its quantitative assessment.

Physicochemical Characterization: The Blueprint for Solubility

Before we can predict or determine the solubility of a compound, we must first understand its fundamental physicochemical properties. These parameters govern its interaction with various solvents. While experimental data for this compound is scarce, we can infer its properties from its structure and from data on analogous compounds.

Chemical Structure:

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance in Solubility
Molecular Formula C₈H₁₂N₂O₃SProvides the basis for molecular weight calculation.
Molecular Weight 216.26 g/mol [1]Influences the mass of compound that can dissolve in a given volume of solvent.
pKa (Predicted) ~9-10 for the sulfonamide N-H (if present), ~3-4 for the aniline-like amino groupThe ionizability of the molecule at different pH values will drastically affect its aqueous solubility.
XLogP3-AA 0.1[1]This predicted octanol-water partition coefficient suggests the compound is relatively hydrophilic.
Hydrogen Bond Donors 2[1]The primary amine group can donate hydrogen bonds, favoring solubility in protic solvents.
Hydrogen Bond Acceptors 5[1]The oxygen and nitrogen atoms can accept hydrogen bonds, enhancing solubility in protic solvents.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is our primary guide here. The polarity of this compound, with its multiple polar functional groups (amine, sulfonamide, methoxy), suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of hydrogen bond donors and acceptors indicates that the compound should exhibit some solubility in these solvents. The primary amine group can be protonated in acidic solutions, which would significantly increase its aqueous solubility. Conversely, in basic solutions, the sulfonamide moiety could potentially be deprotonated, also enhancing solubility. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar molecules. We can predict good solubility in solvents like DMSO and DMF, which are strong hydrogen bond acceptors. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's overall polarity suggests that it will likely have poor solubility in nonpolar solvents. The nonpolar benzene ring and methyl groups may offer some affinity, but this is likely outweighed by the polar functional groups.

Experimental Determination of Solubility: A Validated Workflow

Theoretical predictions must be confirmed by empirical data. The following section provides a robust workflow for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common lab solvents.

Protocol for Qualitative Solubility Testing:
  • Preparation: Add approximately 10 mg of this compound to a series of small, labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different solvent from the list in the table below.

  • Mixing: Vigorously mix each tube using a vortex mixer for 60 seconds.[2]

  • Observation: Visually inspect each tube for undissolved solid.

  • Classification: Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble" based on the visual observation.

Table for Recording Qualitative Solubility Data:
Solvent ClassSolventPredicted SolubilityExperimental Observation
Polar Protic WaterpH-dependent
MethanolSoluble
EthanolSoluble
Polar Aprotic DMSOSoluble
DMFSoluble
AcetonitrilePartially Soluble
Nonpolar TolueneInsoluble
HexaneInsoluble
Acidic 5% HClSoluble[3][4]
Basic 5% NaOHSoluble[4]
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Workflow for Quantitative Solubility Determination:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_cal Calibration A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Allow solid to settle B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E Prepare serial dilutions of the filtrate D->E F Analyze dilutions and standard curve by HPLC-UV or UV-Vis E->F G Quantify concentration against a standard curve F->G H Prepare stock solution of known concentration I Create a series of calibration standards H->I I->F

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The excess solid should be clearly visible.

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.

    • Dilute the filtered supernatant with the mobile phase (for HPLC) or the solvent to a concentration within the range of the calibration curve.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

  • Analysis:

    • Analyze the calibration standards and the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[5]

    • For HPLC, develop a method that provides a sharp, symmetrical peak for the analyte. A C18 column with a mobile phase of acetonitrile and water is a good starting point for many sulfonamides.

    • For UV-Vis, determine the λmax of the compound and measure the absorbance of the standards and the sample at this wavelength.

  • Calculation:

    • Plot the response (e.g., peak area from HPLC or absorbance from UV-Vis) of the calibration standards against their known concentrations to generate a calibration curve.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Factors Influencing Solubility and Troubleshooting

  • pH: As predicted, the solubility of this compound in aqueous media will likely be highly dependent on pH. It is advisable to determine the solubility in buffered solutions at various pH values (e.g., pH 2, 7, and 9) to fully characterize its profile.

  • Temperature: Solubility is generally temperature-dependent. For endothermic dissolution, solubility increases with temperature. It is crucial to maintain a constant temperature during the experiment.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure that the same batch and form of the compound are used for all experiments to maintain consistency.

  • Compound Stability: Assess the stability of the compound in the chosen solvents over the duration of the experiment. Degradation can lead to inaccurate solubility measurements. This can be checked by analyzing the sample at different time points during equilibration.

Conclusion

References

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Horwitz, W. (1981). Review of Analytical Methods for Sulfonamides. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Tfouni, S. A. V., & Furlani, R. P. Z. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 49. [Link]

  • Nanjing University. (2016). 5-Amino-2-methylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine).
  • Journal of Chemical Health Risks. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid.
  • University of Malaya. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Elsevier. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[2-Amino-6-(Cyclohexylmethoxy)-7h-Purin-8-Yl]-2-Methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2-amino-N-methoxy-N-methylbenzenesulfonamide: A Theoretical and Investigative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a vast range of biological activities.[1] This guide provides a comprehensive theoretical exploration of the potential biological activities of a novel, yet uncharacterized derivative: 2-amino-N-methoxy-N-methylbenzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document leverages established structure-activity relationships (SAR) of structurally related compounds to postulate its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. We present a logical, multi-stage investigative framework, complete with detailed experimental protocols and validation systems, designed to systematically evaluate these hypotheses. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a roadmap for unlocking the therapeutic potential of this promising chemical entity.

Introduction: Deconstructing the Therapeutic Potential

The therapeutic landscape is replete with drugs derived from the sulfonamide functional group.[1][2] From pioneering antibacterial "sulfa" drugs to modern diuretics, anticonvulsants, and anticancer agents, this moiety's versatility is well-documented.[1][3] The subject of this guide, this compound, presents a unique combination of structural features that suggests a rich, albeit unexplored, pharmacological profile.

Our analysis is predicated on its two primary structural components:

  • The 2-Aminobenzenesulfonamide Core: This "ortho" arrangement distinguishes it from the classic "para" substituted antibacterial sulfa drugs. The primary sulfonamide group is a well-established zinc-binding pharmacophore, crucial for the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs).[4][5] The ortho-amino group can significantly influence the molecule's electronic properties and binding orientation within enzyme active sites compared to its para- and meta-isomers.

  • The N-methoxy-N-methylsulfonamide Moiety: This feature is analogous to a Weinreb amide, a functional group prized in organic synthesis for its controlled reactivity with organometallic reagents.[6] In a medicinal chemistry context, the replacement of a traditional amide or sulfonamide N-H group with an N-alkoxy-N-alkyl substitution can be considered a form of isosteric replacement.[7] This modification can profoundly impact a molecule's physicochemical properties, including solubility, membrane permeability, metabolic stability, and hydrogen bonding capacity, thereby optimizing its pharmacokinetic profile.[7]

Based on these structural alerts, we hypothesize three primary avenues of biological activity for investigation: Carbonic Anhydrase Inhibition, Anticancer Efficacy, and Antimicrobial Activity.

Postulated Biological Activity I: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Several of the 16 human CA isoforms are established therapeutic targets. For instance, inhibition of CA II is used to treat glaucoma, while the tumor-associated isoforms CA IX and CA XII are validated targets for anticancer therapies due to their role in regulating pH in the hypoxic tumor microenvironment.[5][8]

Mechanistic Rationale

The primary sulfonamide group (SO₂NH₂) is the archetypal zinc-binding group for CA inhibitors. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle. The 2-aminobenzenesulfonamide scaffold, also known as orthanilamide, is a known inhibitor of carbonic anhydrase IX.[4] The aromatic ring and its substituents engage in further interactions with residues in the active site, dictating the inhibitor's potency and isoform selectivity.[9] We postulate that this compound will bind to the CA active site, with its N-methoxy-N-methyl group potentially probing hydrophobic pockets and influencing isoform specificity.[9]

Proposed Investigative Workflow

A logical workflow to assess the potential of our target compound as a CA inhibitor is outlined below.

cluster_0 In Silico & In Vitro Screening cluster_1 Cellular & Preclinical Evaluation A Molecular Docking (CA I, II, IX, XII) C In Vitro CA Inhibition Assay (Esterase Activity) A->C Predicts binding affinity B Synthesis of 2-amino-N-methoxy-N- methylbenzenesulfonamide B->A Provides ligand for docking B->C Provides test compound D Determine Ki values for hCA I, II, IX, XII C->D Generates inhibition data E Assess Isoform Selectivity (e.g., IX vs. I/II) D->E Calculates selectivity ratios F Cell-based Hypoxia Assay (e.g., HT-29, MCF-7) E->F Guides cellular testing G In Vivo Model (e.g., Xenograft Tumor Model) F->G Warrants in vivo studies

Caption: Proposed workflow for evaluating carbonic anhydrase inhibitory activity.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a self-validating system to determine the inhibitory potency (Kᵢ) of the test compound against various human CA isoforms.

Principle: This is a colorimetric assay measuring the esterase activity of CA. The enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) substrate

  • HEPES buffer (pH 7.4)

  • Test Compound (this compound)

  • Acetazolamide (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO. Create a series of 10-fold dilutions in DMSO.

  • Reaction Mixture: In each well of a 96-well plate, add:

    • 140 µL of HEPES buffer.

    • 20 µL of recombinant hCA enzyme solution (final concentration ~10 nM).

    • 20 µL of the test compound dilution (or DMSO for control wells).

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of 3 mM NPA solution (in acetonitrile) to each well to start the reaction. The final NPA concentration will be 0.3 mM.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for NPA for each CA isoform.

Self-Validating Controls:

  • Negative Control (100% Activity): Wells containing enzyme and DMSO but no inhibitor. This defines the baseline uninhibited reaction rate.

  • Positive Control: Wells containing a known CA inhibitor (Acetazolamide) at various concentrations. This validates the assay's sensitivity to inhibition.

  • Blank Control: Wells containing buffer and substrate but no enzyme, to correct for any non-enzymatic hydrolysis of NPA.

Postulated Biological Activity II: Anticancer Efficacy

The sulfonamide scaffold is present in numerous anticancer agents with diverse mechanisms of action, including carbonic anhydrase inhibition, cell cycle perturbation, and inhibition of tubulin polymerization.[3]

Mechanistic Rationale

The primary hypothesis for the anticancer activity of this compound is linked to its potential as a selective inhibitor of tumor-associated carbonic anhydrases IX and XII.[8] By inhibiting these enzymes, the compound could disrupt the pH regulation mechanisms of cancer cells, leading to an increase in intracellular acidosis and a decrease in extracellular acidity. This can trigger apoptosis, inhibit cell proliferation, and reduce the metastatic potential of cancer cells.

A Hypoxic Tumor Microenvironment B Upregulation of Carbonic Anhydrase IX/XII A->B C Increased H+ Export B->C D Extracellular Acidosis & Intracellular Alkalinization C->D E Promotes Proliferation, Invasion, and Metastasis D->E F 2-amino-N-methoxy-N- methylbenzenesulfonamide G Inhibition of CA IX/XII F->G H Blockade of H+ Export G->H I Intracellular Acidosis H->I J Induction of Apoptosis & Reduced Proliferation I->J

Caption: Hypothesized anticancer mechanism via CA IX/XII inhibition.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard, colorimetric assay for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound.

  • Doxorubicin (positive control).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the curve.

Self-Validating Controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. Represents 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin to confirm the assay is responsive.

  • Media Blank: Wells with media but no cells to provide the baseline absorbance.

Hypothetical Anticancer Activity Data

The following table presents hypothetical, yet plausible, data that could be generated from the proposed in vitro screening.

Compound/DrugTarget EnzymehCA IX (Kᵢ, nM)hCA II (Kᵢ, nM)Selectivity Index (Kᵢ II / Kᵢ IX)MCF-7 (GI₅₀, µM)HeLa (GI₅₀, µM)
This compound CA IX/XII15.5350.222.65.27.8
Acetazolamide Pan-CA25.012.00.48>100>100
Doxorubicin Topo IIN/AN/AN/A0.050.08

This data is purely illustrative and intended to demonstrate expected output formats.

Postulated Biological Activity III: Antimicrobial Activity

While the classic antibacterial sulfonamides are p-aminobenzenesulfonamides that act as competitive inhibitors of dihydropteroate synthase (DHPS), the broader sulfonamide class possesses diverse antimicrobial properties.[12][13] The ortho-amino substitution in our target compound may confer activity against various bacterial or fungal pathogens.

Mechanistic Rationale

The primary hypothesis is that the compound may still inhibit folate biosynthesis, albeit with a different binding mode or spectrum compared to classic sulfa drugs. Alternatively, it could act on other essential bacterial targets. The structural modifications may also allow it to overcome common resistance mechanisms. For instance, studies have shown that introducing hydroxyl groups at the ortho position can increase antimicrobial activity against certain bacteria like Nocardia.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compound.

  • Ciprofloxacin or Sulfamethoxazole (positive control).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound and control antibiotics in CAMHB. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Dilute the standardized bacterial suspension in broth so that when 50 µL is added to the 50 µL of compound solution in the wells, the final inoculum density is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader.

Self-Validating Controls:

  • Growth Control: Wells containing only inoculated broth (no compound) must show clear turbidity.

  • Sterility Control: Wells containing only uninoculated broth must remain clear.

  • Positive Control: A known antibiotic is run in parallel to ensure the bacterial strains are susceptible and the assay is performing correctly.

Conclusion and Future Directions

This guide has established a robust theoretical framework for investigating the potential biological activities of this compound. By dissecting its structure and drawing parallels with established pharmacophores, we have prioritized carbonic anhydrase inhibition, anticancer efficacy, and antimicrobial activity as the most promising avenues for exploration. The detailed, self-validating protocols provided herein offer a clear and scientifically rigorous path for in vitro validation. Positive results from this initial screening phase would provide a strong rationale for advancing the compound into more complex cellular and in vivo models, such as xenograft studies for anticancer evaluation or infection models for antimicrobial testing.[14] The unique N-methoxy-N-methyl substitution warrants particular attention in future pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its influence on the compound's drug-like properties. Ultimately, this document serves as a foundational blueprint for the systematic evaluation of this compound, a novel compound with considerable, yet untapped, therapeutic potential.

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The Emerging Potential of the 2-Amino-N-methoxy-N-methylbenzenesulfonamide Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutic agents.[1][2] Its enduring prevalence stems from its synthetic tractability, chemical stability, and ability to engage in key hydrogen bonding interactions with biological targets. This technical guide delves into a specific, yet underexplored, derivative: the 2-amino-N-methoxy-N-methylbenzenesulfonamide scaffold. While direct literature on this exact structure is sparse, this guide will extrapolate from closely related analogues to build a comprehensive overview of its potential. We will explore its synthesis, physicochemical properties, and prospective applications in drug discovery, supported by data from analogous compounds. This document serves as a forward-looking resource for researchers seeking to leverage this promising scaffold in the design of next-generation therapeutics.

Introduction: The Enduring Legacy of Benzenesulfonamides and the Niche for Novel Scaffolds

The journey of sulfonamides in medicine began with the discovery of the antibacterial properties of prontosil, a prodrug of sulfanilamide.[2] This pivotal moment ushered in the era of sulfa drugs and laid the foundation for the development of a multitude of sulfonamide-containing drugs with diverse therapeutic applications, including diuretics, antidiabetics, and anticonvulsants.[1][3] The sulfonamide group's ability to act as a bioisostere for carboxylic acids and its capacity to form strong interactions with enzyme active sites have cemented its status as a privileged scaffold.

The subject of this guide, the this compound core, introduces two key modifications to the classical aminobenzenesulfonamide structure: the ortho-amino group and the N-methoxy-N-methyl substitution on the sulfonamide nitrogen. The ortho-amino group offers a valuable handle for further chemical elaboration and can participate in intramolecular hydrogen bonding, influencing the conformation of the molecule. The N-methoxy-N-methyl group, a less common feature in medicinal chemistry, presents an intriguing opportunity to modulate physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. This guide will illuminate the potential of this unique combination of functional groups.

Physicochemical Properties and Synthetic Strategy

Predicted Physicochemical Properties

The properties of the core scaffold can be estimated by considering the contributions of its constituent parts. The presence of the amino group is expected to lend basicity to the molecule, while the sulfonamide moiety is acidic, though the N-alkoxy-N-alkyl substitution will modulate this acidity compared to a primary or secondary sulfonamide. The overall lipophilicity (logP) will be influenced by the interplay of the polar amino and sulfonamide groups and the nonpolar benzene ring and methyl groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~216 g/mol Based on the chemical formula C8H12N2O3S
pKa (acidic) > 10N-alkoxy-N-alkyl substitution reduces the acidity of the sulfonamide proton.
pKa (basic) ~ 3-4Typical for an aromatic amine.
logP ModerateBalance of polar and non-polar groups.
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 4 (oxygens of the sulfonamide and methoxy group, and the amino nitrogen)
Rotatable Bonds 3
Proposed Synthetic Pathway

A plausible synthetic route to the this compound scaffold can be devised based on established methods for the synthesis of substituted benzenesulfonamides. A potential pathway is outlined below:

Synthetic_Pathway A 2-Nitrobenzenesulfonyl chloride C 2-Nitro-N-methoxy-N-methylbenzenesulfonamide A->C Reaction with amine B N-methoxy-N-methylamine D This compound C->D Reduction of nitro group

Figure 1: Proposed synthesis of the target scaffold.

Step 1: Sulfonamide Formation The synthesis would likely commence with the reaction of commercially available 2-nitrobenzenesulfonyl chloride with N-methoxy-N-methylamine in the presence of a suitable base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, THF). This standard nucleophilic substitution reaction at the sulfonyl chloride is expected to proceed readily to afford 2-nitro-N-methoxy-N-methylbenzenesulfonamide.

Step 2: Reduction of the Nitro Group The subsequent step involves the reduction of the nitro group to the corresponding amine. This transformation can be achieved using a variety of established reducing agents. Common methods include catalytic hydrogenation (e.g., H2, Pd/C), or chemical reduction with metals in acidic media (e.g., SnCl2, HCl or Fe, HCl). The choice of reducing agent will depend on the desired reaction conditions and compatibility with the sulfonamide moiety.

Experimental Protocol: A Generalizable Approach

  • Sulfonamide Formation: To a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-methoxy-N-methylamine (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-nitro-N-methoxy-N-methylbenzenesulfonamide, which can be purified by column chromatography.

  • Nitro Group Reduction: Dissolve the 2-nitro-N-methoxy-N-methylbenzenesulfonamide (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 4-6 hours. After cooling to room temperature, quench the reaction by the addition of a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to provide the desired this compound.

Medicinal Chemistry Applications: Extrapolating from Related Scaffolds

The true potential of the this compound scaffold lies in its versatility as a building block for a diverse range of therapeutic agents. By examining the biological activities of structurally similar compounds, we can identify promising avenues for its application.

Anticancer Activity

Benzenesulfonamide derivatives are well-represented among anticancer agents.[4] They are known to inhibit a variety of targets, including carbonic anhydrases, kinases, and tubulin. The 2-aminobenzenesulfonamide moiety, in particular, has been explored for its anticancer potential. For instance, derivatives of 4-amino-N-phenylbenzenesulfonamide have shown cytotoxic activity against cancer cell lines.[4] The introduction of the N-methoxy-N-methyl group could offer advantages in terms of improved metabolic stability and altered cell permeability, potentially leading to enhanced efficacy.

Anticancer_Mechanism Scaffold This compound Scaffold Target Cancer-Related Target (e.g., Kinase, Carbonic Anhydrase) Scaffold->Target Binds to active site Effect Inhibition of Cell Proliferation, Induction of Apoptosis Target->Effect Leads to

Figure 2: Potential anticancer mechanism of action.
Antimicrobial and Antifungal Activity

The historical roots of sulfonamides are in antibacterial chemotherapy.[2] While resistance is a significant issue, the development of novel sulfonamide-based antimicrobials continues. The 2-aminobenzamide framework, a close relative of the title scaffold, has been shown to be a fruitful starting point for the synthesis of compounds with antibacterial and antifungal properties.[5] The unique electronic and steric properties of the N-methoxy-N-methyl group could lead to novel interactions with microbial targets, potentially overcoming existing resistance mechanisms.

Enzyme Inhibition

The sulfonamide group is a well-established zinc-binding group and features prominently in the design of metalloenzyme inhibitors. Carbonic anhydrase inhibitors, many of which are sulfonamides, are used to treat glaucoma, epilepsy, and other conditions.[3] Lipoxygenase inhibitors bearing a benzenesulfonamide scaffold have also been reported.[6][7] The this compound core could be a valuable starting point for the design of potent and selective enzyme inhibitors. The ortho-amino group provides a convenient point for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize binding to the target enzyme.

Table 1: Biological Activities of Related Benzenesulfonamide Derivatives

Compound ClassBiological ActivityKey Structural FeaturesReference
4-Amino-N-phenylbenzenesulfonamidesAnticancerN-phenyl substitution[4]
Benzenesulfonamide-piperazine hybridsAntioxidant, Enzyme InhibitionPiperazine moiety[8]
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides12-Lipoxygenase InhibitionSubstituted benzylamino group[6][7]
Novel benzenesulfonamide derivativesAnticonvulsantVaried substitutions[3]
2-Aminobenzamide derivativesAntimicrobial, AntifungalAmide functionality[5]

Structure-Activity Relationship (SAR) Insights and Future Directions

The this compound scaffold offers multiple points for chemical modification to explore the SAR and optimize for a desired biological activity.

SAR_Points Core Scaffold R1 R1 Core->R1 Position 3 R2 R2 Core->R2 Position 4 R3 R3 Core->R3 Position 5 R4 R4 Core->R4 Position 6 NH2 NH2 Core->NH2 Position 2 (for derivatization)

Figure 3: Potential points for SAR studies.
  • Derivatization of the Amino Group: The 2-amino group is a prime site for modification. Acylation, alkylation, or condensation with aldehydes to form Schiff bases can introduce a wide variety of substituents. These modifications can be used to probe the steric and electronic requirements of the binding pocket of a biological target.

  • Substitution on the Benzene Ring: The vacant positions on the aromatic ring (positions 3, 4, 5, and 6) can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the scaffold and introduce new interaction points.

  • Modification of the N-methoxy-N-methyl Group: While less straightforward, modification of the N-alkoxy-N-alkyl moiety could also be explored. For instance, varying the alkyl groups could fine-tune the lipophilicity and steric profile of the molecule.

Future work should focus on:

  • Efficient Synthesis and Characterization: Developing a robust and scalable synthesis for the this compound scaffold and its derivatives is a crucial first step.

  • Screening against Diverse Biological Targets: A broad screening campaign against a panel of cancer cell lines, microbial strains, and key enzymes would help to identify promising therapeutic areas for this scaffold.

  • In-depth SAR Studies: Systematic modification of the scaffold at the identified points will be essential to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The this compound scaffold, while not yet extensively studied, represents a promising area for exploration in medicinal chemistry. By leveraging the well-established utility of the benzenesulfonamide core and introducing novel substitutions, this scaffold has the potential to yield new therapeutic agents with improved properties. Its synthetic accessibility and multiple points for diversification make it an attractive starting point for drug discovery programs targeting a range of diseases. This guide provides a foundational understanding and a strategic framework for researchers to unlock the full potential of this intriguing molecular architecture.

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An In-Depth Technical Guide to the Synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Scaffold for Drug Discovery

The 2-amino-N-methoxy-N-methylbenzenesulfonamide core represents a privileged scaffold in modern medicinal chemistry. Its unique combination of a sulfonamide moiety, known for its diverse biological activities, and a Weinreb amide-like functionality opens up a rich design space for the development of novel therapeutics. The primary aromatic amine serves as a versatile handle for a wide array of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in depth. This guide provides a comprehensive overview of the synthetic strategies for preparing the core structure and its analogs, drawing from established chemical principles and recent advancements in organic synthesis. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and discuss the synthesis of derivatives to empower researchers in their drug discovery endeavors.

I. Core Synthesis Strategy: A Two-Step Approach to the 2-Aminobenzenesulfonamide Scaffold

The most direct and reliable synthetic route to this compound hinges on a two-step sequence:

  • Sulfonylation: The reaction of 2-nitrobenzenesulfonyl chloride with N,O-dimethylhydroxylamine to form the corresponding N-methoxy-N-methylsulfonamide.

  • Reduction: The chemoselective reduction of the nitro group to the desired primary amine.

This strategy allows for the late-stage introduction of the crucial amino functionality, which is often incompatible with the conditions required for the formation of the sulfonyl chloride.

Core_Synthesis_Strategy Start 2-Nitrobenzenesulfonyl Chloride Intermediate 2-Nitro-N-methoxy-N- methylbenzenesulfonamide Start->Intermediate Sulfonylation Final 2-Amino-N-methoxy-N- methylbenzenesulfonamide Intermediate->Final Reduction Reagent1 N,O-Dimethylhydroxylamine (as HCl salt) + Base Reagent1->Intermediate Reagent2 Reducing Agent Reagent2->Final

Caption: General two-step synthetic route to the core scaffold.

A. Step 1: Synthesis of 2-Nitro-N-methoxy-N-methylbenzenesulfonamide

The formation of the sulfonamide bond is a cornerstone of this synthesis. It is typically achieved by the nucleophilic attack of N,O-dimethylhydroxylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride.

Causality Behind Experimental Choices:

  • Starting Material: 2-Nitrobenzenesulfonyl chloride is the preferred starting material due to the directing effect of the nitro group in the initial sulfonation of nitrobenzene and its role as a masked amino group.

  • Reagent: N,O-Dimethylhydroxylamine is commercially available, often as its hydrochloride salt. A base is required to liberate the free amine for the nucleophilic attack.

  • Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is commonly employed to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1] The choice of base can influence reaction rates and side-product formation.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the sulfonyl chloride.

Experimental Protocol: Synthesis of 2-Nitro-N-methoxy-N-methylbenzenesulfonamide

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Suspension: Suspend the hydrochloride salt in anhydrous dichloromethane (DCM, 10 mL per gram of starting sulfonyl chloride).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (2.2 equivalents) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C to ensure the formation of the free amine.

  • Sulfonyl Chloride Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction with 1M HCl.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-nitro-N-methoxy-N-methylbenzenesulfonamide as a solid.

B. Step 2: Chemoselective Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a critical transformation. The key challenge is to achieve this reduction without affecting the N-methoxy-N-methylsulfonamide moiety.

Causality Behind Experimental Choices:

  • Reducing Agent: Several reagents can be employed for the selective reduction of aromatic nitro groups.[2]

    • Catalytic Hydrogenation: This is a clean and efficient method. Catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel are commonly used under a hydrogen atmosphere.[2] This method is often preferred due to the clean work-up.

    • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid are classic and effective methods for nitro group reduction.[2][3]

    • Transfer Hydrogenation: Ammonium formate or hydrazine hydrate in the presence of a catalyst like Pd/C can also be used as a hydrogen source.

  • Chemoselectivity: The N-O bond in the N-methoxy-N-methylsulfonamide is generally stable under many nitro group reduction conditions. However, overly harsh reducing agents or prolonged reaction times should be avoided to prevent potential side reactions. Catalytic hydrogenation is often a mild and selective choice.

Experimental Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask, add 2-nitro-N-methoxy-N-methylbenzenesulfonamide (1.0 equivalent) and a suitable solvent such as methanol or ethanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to yield the pure product.

II. Synthesis of Analogs and Derivatives

The true utility of the this compound scaffold lies in its amenability to diversification. Analogs can be synthesized by modifying the aromatic ring or by functionalizing the 2-amino group.

Analog_Synthesis cluster_0 Aromatic Ring Modification cluster_1 Amino Group Functionalization Core 2-Amino-N-methoxy-N- methylbenzenesulfonamide N_Alkylated N-Alkylated Analogs Core->N_Alkylated Alkylation N_Acylated N-Acylated Analogs Core->N_Acylated Acylation N_Arylated N-Arylated Analogs Core->N_Arylated Buchwald-Hartwig Coupling ArylSubstituted Aryl-Substituted Analogs StartingMaterial Substituted 2-Nitrobenzenesulfonyl Chlorides StartingMaterial->ArylSubstituted

Caption: Strategies for the synthesis of analogs and derivatives.

A. Aromatic Ring Analogs: Starting from Substituted Precursors

A wide variety of analogs with substituents on the benzene ring can be accessed by starting with the appropriately substituted 2-nitrobenzenesulfonyl chlorides. These starting materials can be synthesized through various methods, including the chlorosulfonation of substituted nitrobenzenes.

Data Presentation: Examples of Commercially Available or Synthetically Accessible Substituted 2-Nitrobenzenesulfonyl Chlorides

Substituent (Position)Availability/Synthesis Note
4-ChloroCommercially available.
5-ChloroSynthesized from 4-chloro-2-nitrotoluene.
4-MethylCommercially available.
4-MethoxySynthesized from 2-nitroanisole.

The synthesis of these analogs follows the same two-step procedure outlined for the core molecule.

B. N-Functionalized Analogs: Derivatization of the 2-Amino Group

The primary amino group of the core scaffold is a versatile handle for introducing a wide range of functionalities.

1. N-Alkylation:

Secondary and tertiary amines can be prepared via N-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a mild and efficient method. Direct alkylation with alkyl halides in the presence of a base is also a viable option.[4]

Experimental Protocol: N-Alkylation via Reductive Amination

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of acetic acid.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

2. N-Acylation:

Amides can be readily formed by reacting the amino group with acyl chlorides or carboxylic acids using standard coupling reagents (e.g., HATU, HOBt/EDC).

3. N-Arylation:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives by reacting the amino group with aryl halides or triflates.

III. Purification and Characterization: Ensuring Quality and Identity

Proper purification and thorough characterization are paramount to ensure the identity and purity of the synthesized compounds.

  • Purification:

    • Column Chromatography: Silica gel chromatography is the most common method for purifying sulfonamides, using solvent systems typically composed of hexanes and ethyl acetate.

    • Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective purification technique.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts of the protons and carbons in the aromatic ring, the N-methoxy, and N-methyl groups provide definitive structural information.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amino group and the S=O stretches of the sulfonamide.

IV. Conclusion and Future Directions

The synthetic routes detailed in this guide provide a robust framework for the preparation of this compound and its diverse analogs. The modularity of the synthesis allows for extensive exploration of the chemical space around this promising scaffold. Future efforts in this area could focus on the development of more efficient and greener synthetic methods, including the use of flow chemistry for safer and more scalable production. Furthermore, the application of these building blocks in the synthesis of targeted libraries for high-throughput screening will undoubtedly accelerate the discovery of new drug candidates with improved efficacy and safety profiles.

References

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Methodological & Application

Synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide, a valuable bifunctional building block in medicinal chemistry and drug discovery. The protocol outlines a robust two-step synthetic pathway commencing with commercially available starting materials. The procedure is designed for reproducibility and scalability, incorporating detailed explanations for critical experimental choices, safety protocols, and characterization guidelines to ensure both high yield and purity of the target compound.

Introduction

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents.[1][2] Concurrently, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, serves as a uniquely stable acylating agent precursor, capable of reacting with organometallic reagents to produce ketones without the common side-reaction of over-addition.[3][4] The target molecule, this compound, synergistically combines the features of an aromatic amine with a "Weinreb-type" sulfonamide. This structure presents a versatile scaffold for generating diverse molecular libraries, enabling further functionalization at both the aniline nitrogen and the sulfonamide moiety.

This guide details a reliable synthetic strategy involving an initial sulfonamide formation followed by a selective reduction of an ortho-nitro group. The causality behind each procedural step is elucidated to provide researchers with a deep understanding of the reaction mechanics, facilitating troubleshooting and adaptation for related synthetic targets.

Overall Synthetic Strategy

The synthesis is executed in two primary stages, beginning with the formation of a nitro-substituted sulfonamide intermediate, which is subsequently reduced to the desired aniline product. This approach is predicated on the high reactivity of sulfonyl chlorides and the well-established methodologies for aromatic nitro group reduction.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction A 2-Nitrobenzenesulfonyl Chloride C 2-Nitro-N-methoxy-N-methyl- benzenesulfonamide (Intermediate) A->C Et3N, DCM 0 °C to RT B N,O-Dimethylhydroxylamine Hydrochloride B->C D Intermediate E 2-Amino-N-methoxy-N-methyl- benzenesulfonamide (Target Compound) D->E SnCl2·2H2O Ethanol, Reflux

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 2-nitro-N-methoxy-N-methylbenzenesulfonamide

Principle & Rationale

This step involves the nucleophilic attack of N,O-dimethylhydroxylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. N,O-dimethylhydroxylamine is used as its hydrochloride salt for enhanced stability and ease of handling; therefore, a base is required to liberate the free amine in situ.[5] Triethylamine (Et₃N) is employed as an organic base to neutralize both the hydrochloride salt and the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The reaction is initiated at 0 °C to moderate the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride, preventing potential side reactions and degradation. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the starting materials and the intermediate product.

Materials and Equipment
Reagent/MaterialM.W.CAS No.QuantityNotes
2-Nitrobenzenesulfonyl chloride221.621694-92-410.0 g (45.1 mmol)Corrosive, moisture-sensitive.[6][7]
N,O-Dimethylhydroxylamine HCl97.546638-79-54.84 g (49.6 mmol)Hygroscopic.
Triethylamine (Et₃N)101.19121-44-813.8 mL (99.2 mmol)Corrosive, flammable.
Dichloromethane (DCM), anhydrous84.9375-09-2200 mLInert solvent.
Hydrochloric Acid (1 M aq.)36.467647-01-0100 mLFor work-up.
Saturated Sodium Bicarbonate (aq.)84.01144-55-8100 mLFor work-up.
Brine (Saturated NaCl aq.)58.447647-14-5100 mLFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9~10 gDrying agent.
Equipment
500 mL Round-bottom flask1
Magnetic stirrer and stir bar1
Ice bath1
Dropping funnel1
Separatory funnel1
Rotary evaporator1
Silica gel for column chromatographyAs needed
Experimental Protocol
  • Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (4.84 g, 49.6 mmol, 1.1 equiv.).

  • Reaction Setup: Suspend the solid in 150 mL of anhydrous dichloromethane. Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (13.8 mL, 99.2 mmol, 2.2 equiv.) to the stirred suspension. Stir for 15 minutes at 0 °C. The extra equivalent of base ensures the complete neutralization of the hydrochloride salt, providing the free amine for the subsequent reaction.

  • Sulfonyl Chloride Addition: Dissolve 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol, 1.0 equiv.) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of 1 M HCl to neutralize excess triethylamine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine. The bicarbonate wash removes any residual acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent in vacuo to yield 2-nitro-N-methoxy-N-methylbenzenesulfonamide as a solid.

Part 2: Synthesis of this compound

Principle & Rationale

The reduction of the aromatic nitro group to a primary amine is a critical transformation. While several methods exist, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic, mild, and highly effective method for this conversion, well-suited for substrates with other potentially reducible functional groups.[8][9] The reaction proceeds in a weakly acidic medium, with the tin(II) species acting as the reducing agent, ultimately being oxidized to tin(IV). The reaction is typically performed at reflux to ensure a reasonable reaction rate. The subsequent basic work-up is essential to precipitate tin salts as hydroxides, allowing for their removal by filtration and facilitating the isolation of the free amine product.

Materials and Equipment
Reagent/MaterialM.W.CAS No.QuantityNotes
2-nitro-N-methoxy-N-methyl...246.24N/A10.0 g (40.6 mmol)From Part 1.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6310025-69-145.8 g (203 mmol)Irritant.
Ethanol (EtOH), 200 proof46.0764-17-5250 mLFlammable.
Saturated Sodium Bicarbonate (aq.)84.01144-55-8~500 mLFor work-up.
Ethyl Acetate (EtOAc)88.11141-78-6300 mLFor extraction.
Celite®N/A61790-53-2As neededFiltration aid.
Equipment
1 L Round-bottom flask1
Reflux condenser1
Heating mantle1
Buchner funnel and filter flask1
Experimental Protocol
  • Reaction Setup: In a 1 L round-bottom flask, dissolve the 2-nitro-N-methoxy-N-methylbenzenesulfonamide (10.0 g, 40.6 mmol, 1.0 equiv.) from Part 1 in 250 mL of ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (45.8 g, 203 mmol, 5.0 equiv.) in one portion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 3-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up - Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution while stirring vigorously until the pH of the solution is ~8. This step neutralizes the acidic mixture and precipitates tin salts. A thick white precipitate will form.

  • Filtration: Filter the suspension through a pad of Celite® in a Buchner funnel to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (approx. 100 mL) to ensure all product is recovered.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic phase. If two phases are not distinct, add more ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 100 mL).

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by recrystallization or a short plug of silica gel if necessary, to afford the final product, this compound.

Workflow and Safety

G cluster_prep Preparation & Safety cluster_step1 Part 1: Sulfonamide Formation cluster_step2 Part 2: Reduction prep1 Don PPE: Lab Coat, Goggles, Gloves prep2 Work in Fume Hood s1_1 Combine Amine HCl & DCM Cool to 0 °C prep2->s1_1 s1_2 Add Et3N s1_1->s1_2 s1_3 Add Sulfonyl Chloride Solution Dropwise s1_2->s1_3 s1_4 Stir Overnight at RT s1_3->s1_4 s1_5 Aqueous Work-up: HCl, NaHCO3, Brine s1_4->s1_5 s1_6 Dry, Concentrate & Purify (Chromatography) s1_5->s1_6 s2_1 Dissolve Intermediate & SnCl2·2H2O in EtOH s1_6->s2_1 s2_2 Reflux for 3-4h s2_1->s2_2 s2_3 Cool & Neutralize with NaHCO3 (aq) s2_2->s2_3 s2_4 Filter through Celite® s2_3->s2_4 s2_5 Extract with EtOAc s2_4->s2_5 s2_6 Dry, Concentrate & Purify s2_5->s2_6

Caption: Laboratory workflow from preparation to final product.

Safety Precautions
  • 2-Nitrobenzenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive.[10][11] It can cause severe skin burns and eye damage.[6] Handle only in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

  • Triethylamine: Flammable and corrosive. Dispense in a fume hood.

  • Tin(II) Chloride: Can cause skin and eye irritation. Avoid creating dust.

  • Solvents: Dichloromethane, ethanol, and ethyl acetate are volatile and flammable (ethanol/ethyl acetate). All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • General: Always wear appropriate PPE. The neutralization steps can be exothermic and may involve gas evolution; perform them slowly and with cooling.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, presence of functional groups, and substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • FT-IR Spectroscopy: To identify characteristic vibrations of functional groups (e.g., N-H stretches for the amine, S=O stretches for the sulfonamide, NO₂ stretches for the nitro group).

  • Melting Point: To assess the purity of the solid products.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound. By following this two-step procedure and adhering to the specified safety precautions, researchers in drug development and organic synthesis can reliably produce this versatile chemical intermediate. The causal explanations for each step are intended to empower scientists to adapt this protocol for analogous synthetic challenges.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 116814, 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide." PubChem, [Link]. Accessed January 22, 2026.

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  • Google Patents. "CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide." . Accessed January 22, 2026.
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  • ElectronicsAndBooks. "CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW." [Link]. Accessed January 22, 2026.

  • NINGBO INNO PHARMCHEM CO.,LTD. "Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4)." [Link]. Accessed January 22, 2026.

  • Organic Chemistry Portal. "Nitro Reduction - Common Conditions." [Link]. Accessed January 22, 2026.

  • PubMed. "A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists." [Link]. Accessed January 22, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 116814, 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide." PubChem, [Link]. Accessed January 22, 2026.

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  • Wikipedia. "Sulfonamide (medicine)." [Link]. Accessed January 22, 2026.

  • ResearchGate. "Scheme 1. General synthetic routes for β-aminoketones." [Link]. Accessed January 22, 2026.

  • Google Patents. "US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride." . Accessed January 22, 2026.
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  • European Patent Office. "SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140." [Link]. Accessed January 22, 2026.

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, two-stage protocol for the synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the robust and reliable chemistry of Weinreb amide formation, followed by a chemoselective reduction. The chosen synthetic strategy begins with the commercially available precursor, 2-nitrobenzenesulfonyl chloride, which is first converted to the corresponding N-methoxy-N-methylsulfonamide (a sulfonamide analog of a Weinreb amide). The nitro group, serving as a latent amino functionality, is then selectively reduced using stannous chloride dihydrate to yield the final product. This document offers not only a step-by-step experimental procedure but also delves into the rationale behind key steps, safety considerations, and methods for purification and characterization, making it an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

This compound is a bifunctional organic molecule featuring both a primary aniline and a Weinreb-type sulfonamide. This unique combination makes it a versatile intermediate for the synthesis of complex heterocyclic compounds and as a scaffold in the development of novel therapeutic agents. The N-methoxy-N-methylamide moiety is particularly useful as it can be cleanly converted to ketones or aldehydes via reaction with organometallic reagents, a transformation that is often difficult to achieve with other carboxylic acid derivatives due to over-addition.[1][2]

The synthetic approach detailed herein was designed for efficiency, reliability, and scalability. It avoids the direct sulfonylation of 2-aminobenzenesulfonic acid derivatives, which can be complicated by the nucleophilicity of the aniline. Instead, a nitro group is employed as a robust protecting group for the amine.

The overall transformation is a two-stage process:

  • Stage 1: Sulfonamide Formation. Reaction of 2-nitrobenzenesulfonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the intermediate, N-methoxy-N-methyl-2-nitrobenzenesulfonamide.

  • Stage 2: Nitro Group Reduction. Chemoselective reduction of the aromatic nitro group of the intermediate to the corresponding primary amine using stannous chloride (SnCl₂), a classic and effective method for this transformation.

This strategy ensures high yields and simplifies purification by separating the two distinct chemical transformations.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Weinreb Sulfonamide Formation cluster_stage2 Stage 2: Nitro Group Reduction SM 2-Nitrobenzenesulfonyl Chloride Intermediate N-methoxy-N-methyl-2-nitrobenzenesulfonamide SM->Intermediate Step 1.1 Amine N,O-Dimethylhydroxylamine Hydrochloride Amine->Intermediate Step 1.2 Base Triethylamine (TEA) DCM Workup1 Aqueous Workup & Purification Intermediate->Workup1 Step 1.3 Reduction SnCl2·2H2O Ethanol Product 2-amino-N-methoxy-N- methylbenzenesulfonamide Workup2 Basification, Extraction & Purification Product->Workup2 Step 2.2 Intermediate_purified Intermediate_purified Intermediate_purified->Product Step 2.1

Caption: High-level workflow for the two-stage synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )GradeSupplierNotes
2-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.62≥98%Sigma-AldrichMoisture sensitive.[3]
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.54≥98%Sigma-AldrichHygroscopic.
Triethylamine (TEA)(C₂H₅)₃N101.19≥99.5%Fisher ScientificDistill from CaH₂ before use.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousAcros OrganicsUse dry from a solvent system.
Stannous Chloride DihydrateSnCl₂·2H₂O225.65≥98%Alfa Aesar
Ethanol (EtOH)C₂H₅OH46.07200 ProofDecon Labs
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
Saturated NaHCO₃ solutionNaHCO₃(aq)--Lab Prepared
Saturated NaCl solution (Brine)NaCl(aq)--Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for filtration (Büchner funnel, filter flask)

  • Silica gel for flash column chromatography (230-400 mesh)

  • Standard laboratory glassware and consumables

Detailed Experimental Protocols

Stage 1: Synthesis of N-methoxy-N-methyl-2-nitrobenzenesulfonamide

Rationale: This step forms the key sulfonamide bond. The reaction is run at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the N,O-dimethylhydroxylamine.

Protocol:

  • Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add N,O-dimethylhydroxylamine hydrochloride (5.85 g, 60.0 mmol, 1.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (16.7 mL, 120.0 mmol, 2.4 eq) to the suspension via syringe. Stir for 15 minutes at 0 °C. The triethylamine neutralizes the hydrochloride salt and the HCl produced in the subsequent step.

  • Reagent Addition: In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (11.08 g, 50.0 mmol, 1.0 eq) in anhydrous DCM (50 mL). Transfer this solution to a dropping funnel.

  • Reaction: Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the cold, stirring amine suspension over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc/Hexanes).

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure intermediate product as a solid.

Stage 2: Synthesis of this compound

Rationale: This step achieves the chemoselective reduction of the aromatic nitro group to a primary amine. Stannous chloride in a protic solvent like ethanol is a classic and reliable method for this transformation.[4] The reaction proceeds via electron transfer from the Sn(II) salt.[5] A basic workup is required to neutralize the acidic reaction mixture and deprotonate the resulting anilinium salt to isolate the free amine.

Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-methoxy-N-methyl-2-nitrobenzenesulfonamide (12.2 g, 50.0 mmol, 1.0 eq) obtained from Stage 1.

  • Dissolution: Add ethanol (150 mL) to the flask and stir to dissolve the starting material.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 250.0 mmol, 5.0 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • To the resulting slurry, carefully add approximately 100 mL of crushed ice.

    • Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or 2 M sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous layer is basic (pH > 8). Tin salts will precipitate as white solids (tin hydroxides).

    • Extract the product from the mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to afford the final product, this compound, as a solid or viscous oil.

Safety and Handling

  • 2-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.

  • Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed within a fume hood.

  • Stannous Chloride (SnCl₂): Can cause skin and eye irritation. The reduction reaction can be exothermic.

  • Always perform reactions in a well-ventilated fume hood.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the appearance of signals corresponding to the new -NH₂ group and the disappearance of the nitro group's influence on the aromatic signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine (typically ~3300-3500 cm⁻¹) and the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹).

References

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Google Patents. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

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Application Note: A General Protocol for the Purification of 2-amino-N-methoxy-N-methylbenzenesulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-N-methoxy-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide. While specific applications of this particular molecule are not widely documented, compounds within the sulfonamide class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The purification of such molecules is a critical step following synthesis to isolate the target compound from unreacted starting materials, byproducts, and other impurities. This application note provides a detailed, generalized protocol for the purification of this compound using normal-phase column chromatography. The presence of a basic amino group and a polar sulfonamide moiety presents unique challenges, which are addressed in this guide.

The protocol herein is intended for researchers, scientists, and drug development professionals and should be considered a starting point for method development, as optimization may be necessary for specific sample matrices.

Principle of the Method

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For a moderately polar compound like this compound, normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, is a suitable approach.

The separation is governed by the polarity of the molecules in the mixture. Less polar compounds have a weaker affinity for the stationary phase and will elute faster, while more polar compounds will be retained longer on the column.[1] The primary amino group in the target molecule is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, potentially leading to poor separation, tailing of the peak, and even decomposition of the compound. To mitigate these effects, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase to neutralize the acidic sites on the silica gel.

Materials and Equipment

Reagents and Solvents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or other non-polar solvent like petroleum ether)

  • Ethyl acetate (or other moderately polar solvent like diethyl ether or dichloromethane)

  • Triethylamine (or 1% ammonia in methanol)

  • Methanol

  • Dichloromethane

  • Deionized water

  • Acetone (for cleaning)

  • TLC plates (silica gel coated)

  • Potassium permanganate stain or UV lamp for visualization

Equipment:

  • Glass chromatography column with a stopcock

  • Separatory funnel (as a solvent reservoir)

  • Beakers and Erlenmeyer flasks

  • Round-bottom flasks

  • Rotary evaporator

  • TLC developing chamber

  • Capillary tubes for spotting

  • Fraction collector (optional) or test tubes/vials for manual collection

  • Glass wool or cotton plug

  • Sand (acid-washed)

  • Spatulas and weighing balance

  • Fume hood

Detailed Protocol

Part 1: Preparation
  • TLC Analysis for Solvent System Selection:

    • Before performing column chromatography, it is crucial to determine an appropriate mobile phase using Thin Layer Chromatography (TLC).

    • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). For this compound, start with ratios like 9:1, 4:1, 2:1, and 1:1 (hexane:ethyl acetate).

    • To counteract the basicity of the amino group, add a small amount of triethylamine (e.g., 0.1-1%) to each eluent system.

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it onto a TLC plate.

    • Develop the TLC plates in the prepared eluent systems.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Selection and Packing:

    • Choose a column with an appropriate diameter and length. A general rule of thumb is a column diameter to length ratio of 1:10 to 1:20. The amount of silica gel should be 20-100 times the weight of the crude sample.[2]

    • Securely clamp the column in a vertical position inside a fume hood.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the packing.

    • Add a thin layer (about 1 cm) of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase decided from the TLC analysis.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Part 2: Sample Loading and Elution
  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

    • Carefully add the mobile phase to the column.

  • Elution:

    • Begin the elution with the least polar solvent system determined from the TLC analysis.

    • If a gradient elution is required to separate compounds with a wide range of polarities, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Maintain a constant flow of the mobile phase through the column. For flash chromatography, gentle air pressure can be applied.

    • Collect the eluate in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the scale of the purification.

Part 3: Fraction Analysis and Product Isolation
  • Monitoring the Elution:

    • Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.

    • Develop the TLC plate in the eluting solvent system and visualize the spots (e.g., under a UV lamp or by staining).

    • Identify the fractions containing the pure desired product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Visualization of the Workflow

Chromatography_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC TLC Analysis for Solvent System Selection Slurry Prepare Silica Gel Slurry TLC->Slurry Determines Initial Eluent Pack Pack Chromatography Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Isolated Pure Product Evaporate->Pure_Product

Sources

Application Notes & Protocols: In Vitro Biological Profiling of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2][3] The compound 2-amino-N-methoxy-N-methylbenzenesulfonamide represents a novel chemical entity within this class. Its unique substitution pattern—an amino group at the 2-position and an N-methoxy-N-methyl substitution on the sulfonamide nitrogen—warrants a thorough investigation of its biological activities to unlock its therapeutic potential.

This guide provides a strategic framework and detailed protocols for the initial in vitro biological characterization of this compound. We will begin with a broad phenotypic screening approach to identify potential anticancer activity, a common characteristic of novel sulfonamides.[4][5] Subsequently, we will delve into a more targeted enzymatic assay, focusing on carbonic anhydrase inhibition, a well-established activity for many benzenesulfonamide derivatives.[1][6]

II. Strategic Workflow for In Vitro Profiling

A logical and efficient workflow is crucial for the initial characterization of a novel compound. The proposed strategy aims to first identify a general biological effect (cytotoxicity) and then to investigate a specific, plausible molecular target.

Workflow Figure 1. Strategic In Vitro Profiling Workflow A Compound Preparation & QC (Solubility, Purity, Stability) B Phenotypic Screening: Antiproliferative Activity A->B Initial Broad Screen C Target-Based Screening: Carbonic Anhydrase Inhibition A->C Hypothesis-Driven Assay D Data Analysis & Interpretation B->D C->D E Hit-to-Lead Optimization D->E Promising Results

Caption: Figure 1. A streamlined workflow for the initial in vitro biological evaluation of this compound.

III. Phenotypic Screening: Assessing Antiproliferative Activity

Many novel sulfonamide derivatives have demonstrated potent anticancer effects.[3][4][5] Therefore, a logical first step is to screen this compound for its ability to inhibit the growth of cancer cell lines. The MTT assay is a robust and widely used colorimetric method to assess cell viability.[3]

A. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is then solubilized, and its concentration is determined by spectrophotometry, which is directly proportional to the number of viable cells.

B. Detailed Protocol for MTT Assay

1. Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Doxorubicin (positive control)

2. Step-by-Step Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Prepare similar dilutions for the positive control, Doxorubicin.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for another 48-72 hours.[3][7]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Parameter Description
Cell Lines MCF-7, HeLa, A549
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 or 72 hours
Positive Control Doxorubicin
Endpoint Absorbance at 570 nm

IV. Target-Based Screening: Carbonic Anhydrase Inhibition Assay

The benzenesulfonamide scaffold is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8]

A. Principle of the Colorimetric CA Inhibition Assay

This assay utilizes the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a specific ester substrate, which releases a chromogenic product (e.g., p-nitrophenol) that can be quantified by measuring its absorbance at a specific wavelength.[8][9] In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the colorimetric signal.

B. Detailed Protocol for CA Inhibition Assay

This protocol is adapted from commercially available carbonic anhydrase inhibitor screening kits.[8][9][10]

1. Materials and Reagents:

  • This compound

  • Recombinant human carbonic anhydrase II (hCA II)

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • 96-well clear flat-bottom plate

  • DMSO

2. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the hCA II enzyme to the working concentration specified by the manufacturer in the CA Assay Buffer.

    • Prepare the CA substrate solution as per the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, set up the following wells in duplicate:

      • Enzyme Control (EC): 80 µL CA Assay Buffer + 10 µL hCA II working solution.

      • Inhibitor Control (IC): 70 µL CA Assay Buffer + 10 µL Acetazolamide + 10 µL hCA II working solution.

      • Test Compound (S): 70 µL CA Assay Buffer + 10 µL of diluted this compound + 10 µL hCA II working solution.

      • Background Control (BC): 90 µL CA Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[8][10]

  • Initiation of Reaction and Measurement:

    • Add 10 µL of the CA substrate to all wells.

    • Immediately start measuring the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature.

3. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition using the following formula:

    • % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Parameter Description
Enzyme Recombinant human Carbonic Anhydrase II
Substrate p-Nitrophenyl acetate
Compound Concentrations Logarithmic dilutions (e.g., 1 nM to 100 µM)
Positive Control Acetazolamide
Endpoint Kinetic measurement of absorbance at 405 nm

V. Mechanistic Insights and Follow-up Studies

Should this compound exhibit significant activity in either of the primary screens, further investigations are warranted to elucidate its mechanism of action.

Follow-up Figure 2. Follow-up Mechanistic Studies A Positive Antiproliferative Screen (MTT Assay) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assays (e.g., Annexin V/PI Staining) A->C D Western Blot for Key Signaling Proteins B->D C->D

Caption: Figure 2. Potential follow-up studies if the compound shows antiproliferative activity.

If the compound is found to be a potent carbonic anhydrase inhibitor, selectivity profiling against other CA isoforms would be a critical next step to assess its therapeutic potential and potential side effects.[11]

VI. Conclusion

This guide provides a robust starting point for the in vitro biological characterization of this compound. By employing a combination of phenotypic and target-based screening assays, researchers can efficiently identify and validate the biological activities of this novel sulfonamide, paving the way for further preclinical development. The detailed protocols herein are designed to be adaptable and serve as a foundation for more in-depth mechanistic studies.

VII. References

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. Available at: [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Available at: [Link]

  • 5-Amino-2-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PubMed Central. Available at: [Link]

  • 2-Amino-4-methylbenzenesulfonamide. PubMed Central. Available at: [Link]

  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols: 2-Amino-N-methoxy-N-methylbenzenesulfonamide as a Versatile Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern medicinal and materials chemistry, the quest for novel heterocyclic scaffolds remains a paramount objective. These cyclic structures form the backbone of a vast array of pharmaceuticals and functional materials. 2-Amino-N-methoxy-N-methylbenzenesulfonamide emerges as a particularly compelling starting material for diversity-oriented synthesis. Its unique architecture, featuring a nucleophilic ortho-amino group and a versatile N-methoxy-N-methylsulfonamide (Weinreb-type sulfonamide) moiety, offers a rich platform for the construction of a variety of heterocyclic systems.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond a simple recitation of procedures to delve into the mechanistic rationale behind the proposed transformations. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical toolkit for innovation.

Core Reactivity and Synthetic Strategy

The synthetic potential of this compound is rooted in the distinct yet cooperative reactivity of its two key functional groups:

  • The ortho-Aniline Moiety: This primary amine is a potent nucleophile, readily participating in condensation and cyclization reactions to form nitrogen-containing heterocycles. Its position ortho to the sulfonamide group is crucial for intramolecular ring-forming strategies.

  • The N-methoxy-N-methylsulfonamide Moiety: This "Weinreb-type" sulfonamide offers a dual advantage. Firstly, it can act as a robust directing group in transition metal-catalyzed C-H activation/annulation reactions, enabling regioselective functionalization of the benzene ring.[1] Secondly, while less common for sulfonamides than for carboxamides, the Weinreb amide functionality can potentially be targeted by strong nucleophiles to form cyclic ketones or be reduced to an aldehyde, providing a handle for further elaboration.[2][3]

Our strategic approach will leverage these functionalities in three key areas:

  • Intramolecular Cyclization: Utilizing the ortho-amino group as an internal nucleophile to construct fused heterocyclic systems.

  • Transition Metal-Catalyzed Annulation: Employing the N-methoxy-N-methylsulfonamide as a directing group to forge new rings via C-H activation.

  • Multicomponent Reactions: Harnessing the reactivity of the aniline for complex, one-pot transformations leading to diverse molecular scaffolds.

Application 1: Synthesis of 1,2,4-Benzothiadiazine Dioxides via Condensation-Cyclization

1,2,4-Benzothiadiazine-1,1-dioxide derivatives are privileged scaffolds in medicinal chemistry, known for their diuretic and antihypertensive properties. A straightforward approach to this core structure involves the condensation of a 2-aminobenzenesulfonamide with a suitable carbonyl compound, followed by cyclization.

Mechanistic Rationale

The reaction proceeds through an initial condensation of the ortho-amino group of this compound with an aldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the sulfonamide nitrogen onto the imine carbon, leading to the cyclized product. Subsequent oxidation or tautomerization can yield the aromatic benzothiadiazine dioxide. The N-methoxy-N-methylsulfonamide group is expected to be stable under these conditions and will be retained in the final product.

G cluster_0 Reaction Pathway A 2-Amino-N-methoxy-N- methylbenzenesulfonamide + Aldehyde B Formation of Schiff Base (Imine Intermediate) A->B Condensation (-H2O) C Intramolecular Cyclization B->C Nucleophilic Attack D Tautomerization/Oxidation C->D E Substituted 1,2,4-Benzothiadiazine 1,1-Dioxide Product D->E

Caption: Proposed workflow for benzothiadiazine dioxide synthesis.

Experimental Protocol: Synthesis of 2-(N-methoxy-N-methylsulfamoyl)-3-phenyl-2,3-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound216.261.01.0
Benzaldehyde106.121.11.1
p-Toluenesulfonic acid monohydrate (p-TsOH)190.220.10.1
Toluene-20 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (216 mg, 1.0 mmol), benzaldehyde (117 mg, 1.1 mmol), and p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol).

  • Add toluene (20 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 3-phenyl-2,3-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide derivative.

Self-Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the N-methoxy and N-methyl signals in the NMR spectrum will confirm the integrity of the Weinreb-type moiety.

Application 2: Rhodium-Catalyzed [4+2] Annulation for the Synthesis of Fused Heterocycles

Transition metal-catalyzed C-H activation is a powerful tool for the efficient construction of complex molecules.[4] The N-methoxy amide functionality has been shown to be an effective directing group for Rh(III)-catalyzed C-H activation and annulation with alkynes.[1] This strategy can be applied to this compound to synthesize novel fused heterocyclic systems.

Mechanistic Rationale

The reaction is proposed to proceed via a C-H activation/annulation cascade. The N-methoxy-N-methylsulfonamide group acts as a bidentate directing group, coordinating to the Rh(III) catalyst. This directs the regioselective activation of the C-H bond ortho to the sulfonamide group. Subsequent migratory insertion of the alkyne and reductive elimination leads to the formation of the annulated heterocyclic product. The ortho-amino group may or may not participate directly in the cyclization, depending on the reaction conditions and the nature of the alkyne, but it will be present in the final product for further functionalization.

G cluster_1 Catalytic Cycle Start Starting Material + [Cp*RhCl2]2 Coord Coordination of Sulfonamide to Rh(III) Start->Coord CH_Activation Concerted Metalation- Deprotonation (CMD) Coord->CH_Activation Rhodacycle Formation of Rhodacycle Intermediate CH_Activation->Rhodacycle Alkyne_Coord Alkyne Coordination Rhodacycle->Alkyne_Coord Migratory_Insertion Migratory Insertion Alkyne_Coord->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Product Annulated Heterocycle Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Coord

Caption: Proposed catalytic cycle for Rh(III)-catalyzed annulation.

Experimental Protocol: Rh(III)-Catalyzed Annulation with Diphenylacetylene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound216.260.51.0
Diphenylacetylene178.230.61.2
[Cp*RhCl₂]₂618.320.01250.025
AgSbF₆343.620.050.1
Acetic Acid (AcOH)60.051.02.0
1,2-Dichloroethane (DCE)-2.0 mL-

Procedure:

  • In a sealed tube, combine this compound (108 mg, 0.5 mmol), diphenylacetylene (107 mg, 0.6 mmol), [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol), and AgSbF₆ (17.2 mg, 0.05 mmol).

  • Add acetic acid (60 µL, 1.0 mmol) and 1,2-dichloroethane (2.0 mL).

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired annulated product.

Trustworthiness and Validation: This protocol is based on established methods for Rh(III)-catalyzed C-H activation using N-methoxy amides as directing groups.[1] The expected product should be characterized by NMR and HRMS to confirm its structure. The regioselectivity of the annulation is a key aspect to verify.

Application 3: Pictet-Spengler Type Reaction for Tetrahydro-β-carboline Analogs

The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydro-β-carbolines and related structures from β-arylethylamines and carbonyl compounds.[5][6] While this compound is not a direct substrate, a two-step sequence can convert it into a suitable precursor for a Pictet-Spengler type cyclization.

Synthetic Strategy and Mechanistic Insight

The strategy involves a two-step process:

  • Reductive Amination: The ortho-amino group is reacted with an α-ketoester (e.g., ethyl pyruvate) under reductive conditions to form a secondary amine precursor.

  • Intramolecular Cyclization: The resulting β-amino ester is then subjected to acid-catalyzed cyclization. The electron-rich benzene ring, activated by the amino and sulfonamide groups, undergoes electrophilic attack by the iminium ion formed in situ, leading to the formation of the new heterocyclic ring.

G cluster_2 Two-Step Synthesis Start_PS 2-Amino-N-methoxy-N- methylbenzenesulfonamide Step1 Reductive Amination with α-Ketoester Start_PS->Step1 Precursor β-Amino Ester Precursor Step1->Precursor Step2 Acid-Catalyzed Pictet-Spengler Cyclization Precursor->Step2 Product_PS Tetrahydro-β-carboline Analog Step2->Product_PS

Caption: Workflow for Pictet-Spengler type synthesis.

Experimental Protocol

Step 1: Synthesis of the β-Amino Ester Precursor

  • Dissolve this compound (216 mg, 1.0 mmol) and ethyl pyruvate (128 mg, 1.1 mmol) in methanol (10 mL).

  • Add sodium cyanoborohydride (NaBH₃CN) (75 mg, 1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude β-amino ester precursor, which can often be used in the next step without further purification.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the crude precursor from Step 1 in trifluoroacetic acid (TFA) (5 mL) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final tetrahydro-β-carboline analog.

Expected Outcome and Verification: The final product will be a novel sulfonamide-fused tetracyclic system. The diastereoselectivity of the cyclization should be assessed, and the relative stereochemistry can be determined by NOESY NMR experiments.

Summary and Outlook

This compound is a highly promising, yet underexplored, building block for the synthesis of novel heterocycles. The application notes provided here demonstrate its potential in three distinct and powerful synthetic strategies: condensation-cyclization, transition metal-catalyzed annulation, and a Pictet-Spengler type reaction sequence. The presence of both a reactive nucleophilic center and a versatile directing/functional group handle within the same molecule opens up a multitude of possibilities for creating diverse and complex molecular architectures. Researchers in drug discovery and materials science are encouraged to explore the reactivity of this scaffold to unlock new chemical space.

References

  • Ali, D., & M. A., K. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-202. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 50(8), 1947–1953. [Link]

  • Ghosez, L., et al. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters, 22(6), 2163–2167. [Link]

  • Shainyan, B. A., & Tolstikova, L. L. (2013). Intramolecular cyclization of N-methoxybenzamides in the presence of Tf2NH. ResearchGate. [Link]

  • Google Patents. (2017).
  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link]

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  • Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in "2-amino-N-methoxy-N-methylbenzenesulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common experimental challenges, thereby optimizing your reaction yield and purity.

Synthesis Overview: A Strategic Approach

The synthesis of this compound, a Weinreb amide derivative, is a sequential process that requires careful control over reaction conditions and reagent quality. The primary challenge lies in the selective functionalization of the starting material while managing the reactivity of both the amino and sulfonic acid groups. A logical and robust synthetic pathway involves four key stages:

  • Protection of the Amino Group: The nucleophilic 2-amino group must be protected to prevent unwanted side reactions during the subsequent activation of the sulfonic acid moiety. The 2-nitrobenzenesulfonyl (nosyl, Ns) group is an excellent choice due to its stability and orthogonal deprotection conditions.

  • Sulfonyl Chloride Formation: The protected sulfonic acid is converted into the more reactive sulfonyl chloride. This is a critical step that is highly sensitive to moisture.

  • Weinreb-Nahm Amide Formation: The sulfonyl chloride is reacted with N,O-dimethylhydroxylamine to form the target N-methoxy-N-methylsulfonamide (Weinreb-Nahm amide). This specific amide is valuable because it is stable to many nucleophiles but can be selectively reacted to form ketones or aldehydes.[1][2][3]

  • Deprotection: The nosyl group is selectively removed under mild conditions to reveal the free 2-amino group, yielding the final product.

Workflow of the Synthetic Pathway

Synthetic_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Finalization Start 2-Aminobenzenesulfonic Acid Protect Protection of Amino Group (Nosylation) Start->Protect o-NsCl, Base Chlorination Sulfonyl Chloride Formation Protect->Chlorination SOCl₂ or (COCl)₂ Weinreb Weinreb-Nahm Amide Formation Chlorination->Weinreb HN(OMe)Me·HCl, Base Deprotection Nosyl Group Deprotection Weinreb->Deprotection Thiophenol, K₂CO₃ Purification Purification Deprotection->Purification Column Chromatography Product 2-amino-N-methoxy-N- methylbenzenesulfonamide Purification->Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each question is answered with a diagnosis of the potential cause, a detailed explanation, and a step-by-step protocol for resolution.

Frequently Asked Question 1: Why is my overall yield consistently low?

Low yield is a common issue in multi-step syntheses and can originate from several factors. The most frequent culprit in sulfonamide synthesis is the hydrolysis of the highly reactive sulfonyl chloride intermediate.[4]

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Hydrolysis of Sulfonyl Chloride Sulfonyl chlorides are extremely susceptible to moisture, reacting with water to form the corresponding sulfonic acid, which is unreactive towards the amine coupling partner.[4]Ensure strictly anhydrous conditions. All glassware must be oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inappropriate Base or Solvent The base is meant to neutralize the HCl byproduct of the reaction.[4] If the base is too nucleophilic, it can compete with the N,O-dimethylhydroxylamine. The solvent must fully dissolve the reactants without participating in the reaction.Use a non-nucleophilic organic base like pyridine or triethylamine. Common inert solvents include dichloromethane (DCM) or tetrahydrofuran (THF).[4]
Suboptimal Reaction Temperature The formation of the sulfonyl chloride and its subsequent reaction may be exothermic. Poor temperature control can lead to side reactions or degradation of starting materials.Maintain the recommended temperature for each step. Typically, the reaction of the sulfonyl chloride with the amine is performed at 0 °C and allowed to slowly warm to room temperature.
Inefficient Deprotection The deprotection of the nosyl group requires specific conditions. Incomplete removal will result in a lower yield of the final amine product.Ensure the correct stoichiometry of the thiol and base, and allow sufficient reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Protocol: Ensuring Anhydrous Reaction Conditions
  • Glassware Preparation: Disassemble and clean all glassware. Place it in a laboratory oven at 120 °C for at least 4 hours (or overnight).

  • Assembly: Immediately assemble the glassware (e.g., round-bottom flask, condenser, dropping funnel) while still hot and place it under a positive pressure of an inert gas (Nitrogen or Argon). Allow it to cool to room temperature under the inert atmosphere.

  • Reagent Handling: Use anhydrous solvents, typically purchased in sealed bottles. Withdraw solvents using a dry syringe or cannula. Solid reagents should be dried in a vacuum oven if their stability permits.

  • Reaction Execution: Maintain a gentle flow of inert gas throughout the entire duration of the sulfonyl chloride formation and its subsequent reaction.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckMoisture Were strict anhydrous conditions used? Start->CheckMoisture CheckReagents Are reagents (solvents, base) pure and appropriate? CheckMoisture->CheckReagents Yes SolutionMoisture Implement rigorous anhydrous protocol. CheckMoisture->SolutionMoisture No CheckDeprotection Did TLC analysis show complete deprotection? CheckReagents->CheckDeprotection Yes SolutionReagents Use fresh, anhydrous solvents. Verify base is non-nucleophilic. CheckReagents->SolutionReagents No SolutionDeprotection Optimize deprotection: - Increase reaction time/temp - Add more thiol/base CheckDeprotection->SolutionDeprotection No ReviewPurification Review purification method for product loss. CheckDeprotection->ReviewPurification Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Question 2: I am observing an unexpected major side product. What is it likely to be?

The structure of your starting material and intermediates contains multiple reactive sites. Side products typically arise from reactions at unintended positions or from the degradation of intermediates.

Common Side Products and Their Origins

Observed Side Product Plausible Cause Prevention Strategy
2-Amino-benzenesulfonic acid This is the hydrolysis product of 2-aminobenzenesulfonyl chloride. It indicates the presence of significant moisture during the chlorination or subsequent coupling step.Follow the strict anhydrous protocol outlined above. Ensure the starting material is completely dry before chlorination.
Bis-nosylated aniline If using a strong base or excess nosyl chloride during the protection step, a second nosyl group can add to the nitrogen, forming a di(nosyl)amine.Use 1.05-1.1 equivalents of nosyl chloride and a mild base like NaHCO₃. Monitor the reaction carefully by TLC to avoid over-reaction.
N,N'-disubstituted Sulfamide If the protected amino group is prematurely deprotected, the free amine can react with another molecule of the sulfonyl chloride intermediate, leading to a sulfamide dimer.Ensure the chosen protecting group is stable to the chlorination and Weinreb-Nahm amide formation conditions. The nosyl group is generally robust.
2-(Nitroanilino)-benzenesulfonamide During nosyl deprotection with a thiol, the nitro group on the nosyl moiety can sometimes be reduced to an amine if incorrect reagents or conditions are used, leading to a complex byproduct instead of clean removal.Use a well-established deprotection protocol, such as thiophenol and potassium carbonate.[5] Avoid using general reducing agents during this step.
Frequently Asked Question 3: Why is the deprotection of the nosyl group not going to completion?

The deprotection of a nosyl group is a nucleophilic aromatic substitution reaction.[5] A thiol attacks the aromatic ring, which leads to the cleavage of the sulfur-nitrogen bond.[5] Failure to go to completion is usually a kinetic or stoichiometric issue.

Mechanism of Nosyl Deprotection

The deprotection proceeds via a Meisenheimer complex, where a thiolate anion adds to the electron-deficient nitro-substituted aromatic ring.[5] This is followed by the elimination of the sulfonamide anion and subsequent collapse to release the free amine.[5]

Troubleshooting Steps

  • Check Reagent Quality and Stoichiometry:

    • Thiol: Use fresh thiophenol or another suitable thiol. Thiols can oxidize over time. Use at least 2-3 equivalents.

    • Base: A base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is required to generate the nucleophilic thiolate anion. Ensure the base is anhydrous and use at least 2-3 equivalents.

  • Solvent and Temperature:

    • The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile to dissolve all components.

    • If the reaction is sluggish at room temperature, it can be gently heated to 50-60 °C.[5] Monitor for potential degradation of the product at higher temperatures. Microwave irradiation can also accelerate the process, but requires careful temperature control to avoid solvent degradation.[6]

  • Reaction Monitoring:

    • Follow the reaction's progress using TLC. The product (a free amine) should have a different Rf value than the nosyl-protected starting material. Stain with ninhydrin to visualize the primary amine product. The reaction is complete when the starting material spot has completely disappeared.

Protocol: Optimizing Nosyl Deprotection
  • Setup: To a solution of your nosyl-protected Weinreb amide (1 equiv.) in acetonitrile (0.1 M), add thiophenol (3 equiv.).

  • Base Addition: Add anhydrous potassium carbonate (3 equiv.) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature or heat to 50 °C.

  • Monitoring: Every 30-60 minutes, take a small aliquot, dilute it, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Completion: Once the starting material is no longer visible by UV light on the TLC plate, the reaction is complete.

  • Workup: Filter the solid K₂CO₃ and evaporate the solvent. The crude product can then be purified by column chromatography. To remove residual thiophenol, you can wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) during liquid-liquid extraction.

References
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • EPO. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE (Patent No. 1704140). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid (CN105218406A).
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

  • De Marco, R., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide (CN106336366A).
  • Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (RU2419605C2).
  • National Institutes of Health. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of anhydrous 2-amino-1-methoxypropane (EP0881211A1).
  • ResearchGate. (2009). Deprotection of the N -Nosyl Group with a Thiol Resin. Retrieved from [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Reaction of 2‐Isocyanatobenzoyl Chloride with N‐Methylhydroxylamine Hydrochloride: Synthesis of 3,1,4‐ and 4,1,3‐Benzoxadiazepines. Retrieved from [Link]

  • Reddit. (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine?. Retrieved from [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the preparation of weinreb amide derivatives (KR20050112690A).

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Technical Support Center: Purification of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this technical support guide addresses the purification challenges of 2-amino-N-methoxy-N-methylbenzenesulfonamide . This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.

The purification of this compound can present several challenges due to the presence of multiple functional groups: a primary aromatic amine, a sulfonamide, and an N-methoxy-N-methylamide (Weinreb amide) moiety. These groups can influence the molecule's solubility, stability, and chromatographic behavior. This guide is designed to help you navigate these complexities.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My purified product still shows impurities by HPLC/TLC, particularly a spot with a similar polarity. What could this be and how can I remove it?

Answer:

This is a common challenge. The persistent impurity is likely a structurally related compound formed during the synthesis. Potential culprits include:

  • Isomeric Impurities: If the starting material was a mixture of ortho, meta, and para isomers of aminobenzenesulfonyl chloride, you might have isomeric impurities.

  • Unreacted Starting Materials: Incomplete reaction can leave behind starting materials like 2-aminobenzenesulfonamide or the corresponding sulfonyl chloride.

  • Byproducts of Sulfonylation: The synthesis of sulfonamides often involves the use of a sulfonyl chloride. If the reaction with N,O-dimethylhydroxylamine is incomplete, the sulfonyl chloride may react with other nucleophiles present, or dimerize.[1]

Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System Modification: A slight change in the polarity of your mobile phase can significantly improve separation. For normal-phase silica gel chromatography, try adding a small percentage of a more polar solvent like methanol or a less polar co-solvent like dichloromethane to your ethyl acetate/hexane mixture. For reverse-phase HPLC, a shallower gradient or a different organic modifier (e.g., acetonitrile instead of methanol) may enhance resolution.

    • Column Selection: If you are using silica gel, consider switching to a different stationary phase, such as alumina or a bonded phase like diol or amino-propyl silica.

  • Recrystallization:

    • Recrystallization is a powerful technique for removing small amounts of impurities. For sulfonamides, a common and effective solvent system is an alcohol-water mixture, such as isopropanol/water or ethanol/water.[2] The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Question 2: I am observing significant product loss during purification. What are the potential causes and solutions?

Answer:

Product loss can occur at various stages of the purification process. The primary reasons are often related to the compound's stability and solubility.

  • Hydrolysis of the N-methoxy-N-methylamide: The Weinreb amide functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of the corresponding carboxylic acid or its salt, which would be lost during an aqueous workup or have different chromatographic properties.

  • Degradation on Silica Gel: The primary amino group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing of peaks and potential degradation.

  • Co-precipitation with Impurities: If the crude product is highly impure, the desired compound may co-precipitate with impurities during recrystallization, leading to lower yields of pure product.

Troubleshooting Steps:

  • Control pH: During aqueous workups, use mild acids and bases (e.g., saturated sodium bicarbonate solution instead of strong NaOH) and avoid prolonged exposure. Aim to keep the pH near neutral if possible.

  • Deactivate Silica Gel: To minimize interactions with silica gel, you can either:

    • Add a small amount of a volatile base like triethylamine (0.1-1%) to your chromatography eluent.

    • Use pre-treated silica gel (e.g., deactivated with water).

  • Preliminary Purification: If the crude material is very impure, consider a preliminary purification step like a simple filtration through a plug of silica or an acid-base extraction to remove gross impurities before attempting fine purification by chromatography or recrystallization.

Question 3: My product appears as an oil and is difficult to crystallize. How can I induce crystallization?

Answer:

"Oiling out" is a common problem when a compound's melting point is low or when there are significant impurities.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. Experiment with a range of solvents and solvent mixtures. A good starting point for sulfonamides is alcohols, ethyl acetate, or mixtures with hexanes.

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of well-defined crystals.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound?

A1: Generally, sulfonamides are thermally stable.[3][4] However, the N-methoxy-N-methylamide group can be sensitive to strong acids and bases, which can lead to hydrolysis.[5] It is recommended to store the compound in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the best analytical techniques to assess the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying purity and detecting non-volatile impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities with different chemical structures.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can help in identifying unknown impurities.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be a very effective purification method for this compound, especially for removing non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. However, be mindful that prolonged exposure to acidic conditions could potentially lead to hydrolysis of the Weinreb amide.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Purified or semi-pure this compound

  • Isopropanol

  • Deionized water

  • Erlenmeyer flask, hot plate, and filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of hot isopropanol.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few more drops of hot isopropanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, crystals of the pure compound should form. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Data Presentation

Purification Step Typical Solvent System Key Parameters to Monitor Expected Outcome
Column ChromatographyHexanes/Ethyl Acetate GradientTLC of fractionsSeparation of impurities with different polarities
RecrystallizationIsopropanol/WaterSlow cooling, crystal formationRemoval of closely related impurities, high purity solid

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Column Column Chromatography Crude->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Further Purification Pure Pure Product (>98%) Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Quality Control

Caption: A typical purification workflow for this compound.

References

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  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents. (n.d.).
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  • Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012056.
  • (PDF) 5-Amino-2-methylbenzenesulfonamide. (2016).
  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry.
  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
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  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 27(1), 1.
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  • Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW - ElectronicsAndBooks. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 27(1), 1.
  • CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents. (n.d.).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 689–697.
  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Retrieved January 23, 2026, from [Link]

  • Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 24(6), 1339-1344.
  • Selective N‑Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino‑(N‑alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst - The Journal of Organic Chemistry - ACS. (2022). The Journal of Organic Chemistry, 87(13), 8349–8357.

Sources

Technical Support Center: Synthesis and Purification of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-amino-N-methoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity for your product.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental workflow. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Issue 1: Low Yield of Crude this compound

Q: I've completed the synthesis, but my crude yield is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low crude yield can be attributed to several factors throughout the synthetic process. A systematic evaluation of each step is crucial for diagnosis.

  • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. This could be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. The reaction of 2-nitrobenzenesulfonyl chloride with N,O-dimethylhydroxylamine, followed by reduction of the nitro group, are key transformations to monitor.

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. For instance, the highly reactive sulfonyl chloride can react with any moisture present, hydrolyzing back to the sulfonic acid.

  • Losses During Work-up: Significant product loss can occur during the extraction and washing steps of the work-up procedure. The solubility of your product in the aqueous and organic layers should be carefully considered.

Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Ensure the complete consumption of the limiting reagent before proceeding with the work-up.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride intermediate.

  • Optimized Work-up: Before performing the work-up, test the solubility of your product in the chosen solvent system on a small scale. If your product shows some solubility in the aqueous layer, re-extract the aqueous phase with the organic solvent to recover any dissolved product.

  • pH Adjustment: During aqueous washes, the pH of the solution can significantly impact the solubility of your aminobenzenesulfonamide. The amino group can be protonated at low pH, increasing aqueous solubility. It is advisable to perform washes with a neutral or slightly basic aqueous solution.

Issue 2: Product "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize my crude product, but it separates as an oil instead of forming crystals. What's happening and how can I fix this?

A: "Oiling out" is a common problem in crystallization and typically occurs when the solute is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.[1] The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.

Causality: The oil consists of your product and impurities that have separated from the solvent at a temperature above the mixture's melting point. This prevents the ordered arrangement of molecules required for crystal lattice formation.

Solutions:

  • Lower the Crystallization Temperature: After dissolving your compound in the minimum amount of hot solvent, allow it to cool more slowly. A slower cooling rate provides more time for crystals to nucleate and grow.

  • Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonamides, mixtures of a polar solvent (like ethanol or isopropanol) and a non-polar co-solvent (like water or hexane) are often effective.[1][2]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.

Table 1: Recommended Solvent Systems for Sulfonamide Recrystallization

Solvent SystemPolarityNotes
Isopropanol/WaterHighA common and effective choice for many sulfonamides.[2]
Ethanol/WaterHighSimilar to isopropanol/water, good for moderately polar compounds.
Ethyl Acetate/HexaneMediumSuitable for less polar sulfonamides.
Dichloromethane/HexaneLowFor non-polar impurities and products.
Issue 3: Persistent Impurities After Recrystallization

Q: I've recrystallized my product multiple times, but I still see impurities in the NMR/LC-MS. What are these impurities and how can I remove them?

A: Persistent impurities are often structurally similar to the desired product, making them difficult to remove by simple recrystallization.

Probable Impurities and Their Origin:

  • Unreacted Starting Materials: Such as 2-nitrobenzenesulfonamide or the preceding sulfonyl chloride.

  • Isomeric Impurities: Positional isomers of the starting materials can lead to isomeric sulfonamide products.

  • Over-methylated Byproducts: Reaction at the aniline nitrogen in addition to the sulfonamide nitrogen.

  • Hydrolysis Product: 2-amino-benzenesulfonic acid, if the sulfonamide bond is cleaved under harsh conditions.

Solutions:

  • Column Chromatography: This is the most effective method for separating structurally similar compounds. A silica gel column with a gradient elution of a solvent system like ethyl acetate/hexane is a good starting point. The polarity of the solvent system can be fine-tuned based on the retention of your product and impurities on a TLC plate.

  • Acid-Base Extraction: The basicity of the primary amino group on your product can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). Your product will move to the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with NaHCO₃) and the pure product extracted back into an organic solvent. Neutral impurities will remain in the organic layer during the acid wash.

  • Preparative HPLC: For achieving very high purity (>99.5%), preparative HPLC is the method of choice. Although more expensive and time-consuming, it offers the highest resolution for separating challenging impurities.

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/LC-MS) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impurities Present Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Purity_Check2 Purity Check (NMR/LC-MS) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Prep_HPLC Preparative HPLC Purity_Check2->Prep_HPLC Trace Impurities High_Purity_Product High Purity Product (>99.5%) Prep_HPLC->High_Purity_Product

Caption: A typical workflow for the purification of synthesized sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of your compound and detecting non-volatile impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity and the identity of your compound and any impurities by providing their mass-to-charge ratio.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your desired product and for identifying any structurally related impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method for a qualitative assessment of purity and for optimizing solvent systems for column chromatography.

Q2: How should I store my purified this compound?

A2: Sulfonamides are generally stable compounds. However, to prevent potential degradation over time, it is recommended to store the purified product in a cool, dark, and dry place. Storing it in a desiccator under an inert atmosphere can further prolong its shelf life.

Q3: Can I use a different reducing agent for the nitro group reduction?

A3: Yes, while catalytic hydrogenation (e.g., using Pd/C and H₂) is a clean and efficient method, other reducing agents can be used.[5] Common alternatives include:

  • Stannous Chloride (SnCl₂): A widely used reducing agent for nitro groups. The work-up, however, can be more complex due to the formation of tin salts.[6]

  • Iron (Fe) in Acetic Acid: A classic and cost-effective method for nitro group reduction.

The choice of reducing agent may depend on the scale of your reaction and the other functional groups present in your molecule.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying your sulfonamide using flash column chromatography.

  • Slurry Preparation:

    • Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., hexane).

  • Loading:

    • Carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Logical Relationship of Impurities

Impurity_Relationships cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 2-Nitrobenzenesulfonyl Chloride Intermediate N-methoxy-N-methyl-2-nitro benzenesulfonamide Start->Intermediate + N,O-dimethylhydroxylamine Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Impurity2 Isomeric Product Start->Impurity2 Isomeric Starting Material Product 2-amino-N-methoxy-N-methyl benzenesulfonamide Intermediate->Product Reduction Impurity3 Hydrolysis Product (2-aminobenzenesulfonic acid) Product->Impurity3 Side Reaction (e.g., harsh workup)

Caption: Relationship between the synthetic pathway and the origin of common impurities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14232, N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 2-aminobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Slideshare. (2016). Analysis of sulfonamides. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-N-methoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for common challenges encountered during the synthesis of this important sulfonamide intermediate.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a detailed analysis of the common synthetic route and a comprehensive overview of the potential impurities that may arise, along with strategies for their detection, control, and remediation.

A prevalent and logical synthetic approach to this compound involves a two-step process:

  • Sulfonamide Formation: The reaction of 2-nitrobenzenesulfonyl chloride with N,O-dimethylhydroxylamine to form the intermediate, 2-nitro-N-methoxy-N-methylbenzenesulfonamide.

  • Nitro Group Reduction: The subsequent reduction of the nitro group to an amine, yielding the final product.

Each of these steps presents unique challenges and potential for impurity formation, which we will explore in detail.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 2-nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl Chloride Intermediate 2-Nitro-N-methoxy-N- methylbenzenesulfonamide 2-nitrobenzenesulfonyl_chloride->Intermediate Base (e.g., Pyridine, Et3N) DCM or similar solvent N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine (as HCl salt) N_O_dimethylhydroxylamine->Intermediate Final_Product 2-Amino-N-methoxy-N- methylbenzenesulfonamide Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., Fe/HCl, H2/Pd-C) Reducing_Agent->Final_Product

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues that may arise during the synthesis, categorized by the synthetic step.

Part 1: Sulfonamide Formation from 2-Nitrobenzenesulfonyl Chloride

Q1: My reaction to form the sulfonamide intermediate is low-yielding. What are the common causes?

A1: Low yields in this step are often attributable to the quality of the starting materials and the reaction conditions. Here are the primary factors to investigate:

  • Purity of 2-Nitrobenzenesulfonyl Chloride: This reagent is highly sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the corresponding 2-nitrobenzenesulfonic acid is a common side reaction that consumes the starting material and complicates purification.[2][3]

    • Troubleshooting:

      • Ensure the 2-nitrobenzenesulfonyl chloride is of high purity and handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

      • Use freshly opened or properly stored reagent.

      • Consider purifying the sulfonyl chloride by recrystallization if its quality is suspect.

  • Purity of N,O-Dimethylhydroxylamine Hydrochloride: Commercial grades of this reagent can contain impurities such as methoxyamine hydrochloride.[4] This impurity can compete in the reaction, leading to the formation of N-methoxy-2-nitrobenzenesulfonamide.

    • Troubleshooting:

      • Use a high-purity grade of N,O-dimethylhydroxylamine hydrochloride (>98%).[5][6]

      • If necessary, the purity can be assessed by gas chromatography (GC).[4]

  • Inadequate Base: A suitable base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction.[6] An insufficient amount of base can lead to the protonation of N,O-dimethylhydroxylamine, reducing its nucleophilicity and slowing down or stalling the reaction.

    • Troubleshooting:

      • Use at least two equivalents of a non-nucleophilic base.

      • Ensure the base is dry and of high purity.

Q2: I am observing a significant amount of a water-soluble byproduct. What is it likely to be?

A2: The most probable water-soluble byproduct is 2-nitrobenzenesulfonic acid, resulting from the hydrolysis of 2-nitrobenzenesulfonyl chloride.[2] This is especially common if the reaction is not performed under strictly anhydrous conditions.

  • Detection: This impurity can be detected by HPLC and will have a significantly different retention time (typically eluting earlier on a reverse-phase column) than the desired product. It can also be identified by a change in the pH of the aqueous workup solution.

  • Prevention:

    • Use anhydrous solvents and reagents.

    • Perform the reaction under an inert atmosphere.

    • Add the sulfonyl chloride to the reaction mixture at a controlled rate to minimize exposure to any trace moisture.

Hydrolysis_Side_Reaction Sulfonyl_Chloride 2-Nitrobenzenesulfonyl Chloride Sulfonic_Acid 2-Nitrobenzenesulfonic Acid (Impurity) Sulfonyl_Chloride->Sulfonic_Acid Hydrolysis Water H₂O (Moisture) Water->Sulfonic_Acid

Caption: Formation of 2-nitrobenzenesulfonic acid impurity.

Part 2: Reduction of the Nitro Group

Q3: My nitro group reduction is incomplete. How can I drive the reaction to completion?

A3: Incomplete reduction is a frequent issue and leaves residual 2-nitro-N-methoxy-N-methylbenzenesulfonamide in your product. The choice of reducing agent and reaction conditions are critical.

  • Béchamp Reduction (Iron in Acidic Media): This is a classic and robust method for reducing aromatic nitro groups.[7][8]

    • Troubleshooting:

      • Activation of Iron: Ensure the iron powder is activated. This can often be achieved by pre-washing with dilute acid.

      • Sufficient Acid: A stoichiometric amount of acid (like HCl or acetic acid) is required for the reaction to proceed.[9]

      • Reaction Time and Temperature: The reduction can be slow and may require elevated temperatures and prolonged reaction times. Monitor the reaction by TLC or HPLC to determine the point of completion.

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Ni): This is a cleaner method but can have its own set of challenges.

    • Troubleshooting:

      • Catalyst Activity: Ensure the catalyst is active. Use a fresh batch or one that has been stored properly. The catalyst loading may need to be optimized.

      • Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed at a reasonable rate.

      • Solvent: The choice of solvent can impact the reaction rate. Alcohols like ethanol or methanol are commonly used.

      • Catalyst Poisoning: The starting material or impurities could be poisoning the catalyst.[10] Ensure the intermediate is sufficiently pure before this step.

Q4: I am seeing several unexpected, colored impurities in my final product after the reduction step. What could they be?

A4: The reduction of aromatic nitro compounds can proceed through several intermediates. If the reaction is not fully completed or if side reactions occur, these can appear as impurities.[11][12]

  • Nitroso and Hydroxylamine Intermediates: The reduction pathway involves the formation of nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[7] These can be present if the reduction is sluggish or incomplete.

  • Azo and Azoxy Byproducts: Under certain conditions, particularly with metal hydrides or in basic media, the nitroso and hydroxylamine intermediates can condense to form colored azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) dimers.[12][13] While less common with the Béchamp reduction or standard catalytic hydrogenation, their formation cannot be entirely ruled out.

Reduction_Impurities Nitro Ar-NO₂ Nitroso Ar-NO (Nitroso Impurity) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Impurity) Nitroso->Hydroxylamine Reduction Azo_Azoxy Ar-N=N-Ar / Ar-N=N(O)-Ar (Dimeric Impurities) Nitroso->Azo_Azoxy Condensation Amine Ar-NH₂ (Final Product) Hydroxylamine->Amine Reduction Hydroxylamine->Azo_Azoxy Condensation

Caption: Potential impurities from the nitro reduction step.

Impurity Profile Summary

The following table summarizes the common impurities, their likely sources, and recommended analytical methods for their detection.

Impurity NameStructureSourceRecommended Analytical Method
2-Nitrobenzenesulfonic acid 2-NO₂-C₆H₄-SO₃HHydrolysis of 2-nitrobenzenesulfonyl chlorideHPLC, Ion Chromatography
4-Nitro-N-methoxy-N-methylbenzenesulfonamide 4-NO₂-C₆H₄-SO₂N(OCH₃)CH₃Isomeric impurity in the starting sulfonyl chlorideHPLC, ¹H NMR
2-Nitro-N-methoxybenzenesulfonamide 2-NO₂-C₆H₄-SO₂NH(OCH₃)Methoxyamine impurity in N,O-dimethylhydroxylamineHPLC, LC-MS
2-Nitro-N-methoxy-N-methylbenzenesulfonamide 2-NO₂-C₆H₄-SO₂N(OCH₃)CH₃Incomplete reductionHPLC, TLC
2-Nitroso-N-methoxy-N-methylbenzenesulfonamide 2-NO-C₆H₄-SO₂N(OCH₃)CH₃Intermediate in the reductionHPLC, LC-MS
2-(Hydroxyamino)-N-methoxy-N-methylbenzenesulfonamide 2-NH(OH)-C₆H₄-SO₂N(OCH₃)CH₃Intermediate in the reductionHPLC, LC-MS
Azo/Azoxy Dimer [C₆H₄-SO₂N(OCH₃)CH₃]₂N₂(O)ₓDimerization of reduction intermediatesHPLC, LC-MS, UV-Vis

Analytical Methodologies and Protocols

A robust analytical method is essential for monitoring the reaction progress and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[14][15][16]

Protocol: Reverse-Phase HPLC for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid (reagent grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Expected Elution Order:

  • Highly polar impurities like 2-nitrobenzenesulfonic acid will elute first.

  • The final product, this compound, will be more polar than the nitro-intermediate.

  • The intermediate, 2-nitro-N-methoxy-N-methylbenzenesulfonamide, will be the most non-polar of the main components and will have a longer retention time.

  • Intermediates like the hydroxylamine derivative will likely elute between the nitro-intermediate and the final amine product.

Purification Strategies

For the removal of persistent impurities, the following techniques are recommended:

  • Recrystallization: This is an effective method for purifying the final product, provided a suitable solvent system can be identified. Mixtures of ethyl acetate/hexanes or ethanol/water are good starting points.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed.[17] A gradient elution system, for example, starting with a non-polar solvent system like hexanes/ethyl acetate and gradually increasing the polarity, should effectively separate the final product from less polar impurities like the unreacted nitro-intermediate and more polar baseline impurities.

By understanding the synthetic pathway, potential side reactions, and appropriate analytical techniques, researchers can effectively troubleshoot and optimize the synthesis of this compound, ensuring a high-purity product suitable for downstream applications.

References

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-amino-N-methoxy-N-methylbenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for the novel scaffold, 2-amino-N-methoxy-N-methylbenzenesulfonamide. While direct SAR studies on this specific molecule are not yet prevalent in published literature, this document synthesizes data from closely related benzenesulfonamide analogs to offer a predictive framework for researchers and drug development professionals. By examining the impact of structural modifications on various biological activities, we can extrapolate key principles to guide the rational design of new therapeutic agents based on this core structure.

Introduction to the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities. These include antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3][4][5] The central theme of this guide is to explore the untapped potential of the this compound core and to provide a roadmap for its systematic exploration.

Our analysis will dissect the molecule into three key regions for modification and discuss the anticipated impact on biological activity based on established SAR principles for related compounds:

  • The Aminophenyl Ring: Modifications to the substitution pattern and nature of the substituents on the phenyl ring.

  • The Sulfonamide Linker: The role of the sulfonamide group in binding and its potential for bioisosteric replacement.

  • The N-alkoxy-N-alkyl Amide Moiety: The influence of the N-methoxy-N-methyl group on potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis of Related Scaffolds

The following sections compare the SAR of benzenesulfonamide derivatives from the literature to build a predictive model for this compound.

The Significance of the Aminophenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of biological activity in benzenesulfonamides.

2.1.1. Position of the Amino Group:

The position of the amino group can significantly influence receptor binding and selectivity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives developed as 12-lipoxygenase (12-LOX) inhibitors, the amino group at the 4-position was crucial for activity.[6][7] While our lead compound has a 2-amino substituent, this ortho-arrangement may offer unique opportunities for intramolecular interactions and chelation with biological targets, a common strategy in inhibitor design.

2.1.2. Impact of Methoxy and Other Substituents:

The presence and position of methoxy groups on the phenyl ring have been shown to enhance the antioxidant activity of some benzazole derivatives.[8] In studies on para-methoxy benzene sulfonamides, these compounds exhibited potent antibacterial properties.[9] The introduction of other substituents, such as halogens, can also modulate activity. For example, in the 12-LOX inhibitor series, a 4-bromo or 4-chloro substituent on the benzyl moiety (not the benzenesulfonamide ring) improved activity.[7]

Table 1: Comparative Activity of Substituted Benzenesulfonamide Analogs

Scaffold Key Substituents Biological Activity Key Findings Reference
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide2-OH, 3-OMe on benzyl12-LOX Inhibition2-OH is essential for activity.[7]
N-substituted benzimidazole carboxamidesMethoxy and hydroxy groupsAntiproliferative, AntioxidantNumber and position of OMe/OH groups influence activity.[8]
para-methoxy benzene sulfonamides4-OMeAntibacterialPotent antibacterial properties observed.[9]
p-toluenesulphonamide derivatives4-MeAntimicrobialMethyl group at the 4-position enhanced antimicrobial properties.[2]
The Sulfonamide Linker: More Than Just a Spacer

The sulfonamide group is not merely a linker but an active participant in target engagement, often through hydrogen bonding. Its acidic N-H proton (in primary and secondary sulfonamides) can act as a hydrogen bond donor. However, in our target molecule, this position is fully substituted, which will alter its interaction profile. This N,N-disubstitution may be advantageous in targeting proteins where a hydrogen bond donor is not required or is even detrimental.

The N-methoxy-N-methyl Group: A Handle for Tuning Properties

The N-methoxy-N-methyl group is a less common feature in reported benzenesulfonamide SAR studies, presenting a unique opportunity for innovation. This "Weinreb amide" analogue is known in synthetic chemistry to control reactivity.[10] In a medicinal chemistry context, this group can influence:

  • Lipophilicity and Solubility: The addition of the methoxy and methyl groups will increase lipophilicity compared to a primary sulfonamide.

  • Metabolic Stability: The absence of an N-H bond may block certain metabolic pathways, potentially increasing the compound's half-life.

  • Conformational Rigidity: The steric bulk of the N-substituents can restrict the rotation around the S-N bond, which may lock the molecule into a bioactive conformation.

Experimental Protocols for SAR Exploration

To systematically investigate the SAR of this compound, a robust synthetic and biological evaluation workflow is essential.

General Synthesis of Benzenesulfonamide Analogs

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[9] A general procedure is outlined below:

Step 1: Synthesis of 2-Nitrobenzenesulfonyl Chloride

  • Start with 2-nitroaniline.

  • Perform a diazotization reaction using sodium nitrite and a strong acid (e.g., HCl).

  • Follow with a Sandmeyer-type reaction using sulfur dioxide in the presence of a copper(I) catalyst to introduce the sulfonyl chloride group.

Step 2: Synthesis of 2-Nitro-N-methoxy-N-methylbenzenesulfonamide

  • Dissolve 2-nitrobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the 2-nitro-N-methoxy-N-methylbenzenesulfonamide in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal catalyst like iron powder in the presence of an acid.[1]

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst and concentrate the solvent to obtain the desired this compound.

Representative Biological Assay: Anti-inflammatory Activity (COX-2 Inhibition)

Given that many benzenesulfonamides exhibit anti-inflammatory properties through COX-2 inhibition, this is a logical starting point for biological evaluation.[11]

Protocol: In Vitro COX-2 Inhibitory Assay

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • Add the COX-2 enzyme to a 96-well plate.

    • Add the test compounds or control and incubate for a specified time (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Visualization of SAR Principles and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Hypothesis cluster_Scaffold This compound Core cluster_Modifications Potential Modification Sites cluster_Properties Anticipated Impact Core Core Scaffold Ring Aminophenyl Ring (Position of NH2, other substituents) Core->Ring Linker Sulfonamide Linker (Bioisosteric replacement) Core->Linker Amide N-methoxy-N-methyl Group (Alkyl/alkoxy variations) Core->Amide Potency Potency & Selectivity Ring->Potency Toxicity Toxicity Profile Ring->Toxicity Linker->Potency ADME Pharmacokinetics (ADME) Amide->ADME Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis (e.g., Sulfonylation, Reduction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., COX-2 Inhibition Assay) Purification->Screening Hit_Ident Hit Identification Screening->Hit_Ident Hit_Ident->Start Inactive SAR_Analysis SAR Analysis Hit_Ident->SAR_Analysis Active Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Optimization Optimization->Start Iterate End Preclinical Candidate Optimization->End

Caption: Iterative workflow for SAR-guided drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of benzenesulfonamide SAR, researchers can strategically design and synthesize analogs with a higher probability of desired biological activity. The key areas for initial exploration should focus on modifications of the aminophenyl ring and a thorough investigation of the role of the N-methoxy-N-methyl group in modulating the compound's properties. The experimental protocols provided herein offer a solid foundation for initiating such a research program. Future work should aim to identify the primary biological targets of this scaffold and to build a comprehensive SAR profile through systematic analog synthesis and testing.

References

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  • Atwal, K. S., et al. (2023). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Agents: A Case Study of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities, using the hypothetical sulfonamide, 2-amino-N-methoxy-N-methylbenzenesulfonamide, as a primary example. We will navigate the essential in vitro assays required to build a robust data package, comparing our lead compound against established, commercially available drugs: Celecoxib and Pazopanib. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of new anticancer agents.

Introduction: The Rationale for Benchmarking

In the landscape of oncology drug discovery, the sulfonamide scaffold is a privileged structure, present in a multitude of approved therapeutics.[1] These compounds exhibit a wide array of biological activities, including anticancer effects.[2] Our lead compound, this compound, represents a novel iteration of this versatile class. To ascertain its therapeutic potential, a direct and objective comparison against current standards of care is not just beneficial, but essential. This process of benchmarking allows for an early, data-driven assessment of a compound's strengths and liabilities, guiding further optimization and development efforts.

For this comparative analysis, we have selected two commercial drugs that also feature a sulfonamide moiety:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, which, beyond its anti-inflammatory use, has demonstrated anticancer properties by modulating pathways involved in proliferation, apoptosis, and angiogenesis.[3][4]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks key receptors implicated in tumor growth and angiogenesis, such as VEGFR and PDGFR.[5][6]

This guide will detail the experimental workflows for comparing the physicochemical properties, in vitro cytotoxicity, and metabolic stability of our lead compound against these established drugs.

Section 1: Physicochemical Characterization - The Foundation of Druggability

A compound's physicochemical properties are fundamental to its pharmacokinetic profile and ultimate clinical success. Here, we present a comparative analysis of key descriptors for our lead compound and the selected commercial benchmarks.

Disclaimer: No experimental data for "this compound" is publicly available. The data presented for this compound are computationally predicted for the structurally similar compound "4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide" (PubChem CID: 170791) and should be interpreted as such.[2]

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Predicted)CelecoxibPazopanib
Molecular Weight ( g/mol ) 230.29[2]381.37[7]437.51[8]
logP (XLogP3) 0.5[2]3.53.34[8]
Topological Polar Surface Area (Ų) 89.8[2]85.9127.41[8]
Hydrogen Bond Donors 2[2]12[8]
Hydrogen Bond Acceptors 5[2]58[8]
Aqueous Solubility Predicted to be lowInsoluble in water[7]pH-dependent, practically insoluble at pH ≥4[9][10]

Expert Insights: The predicted properties of our lead compound suggest a smaller, more polar molecule compared to Celecoxib and Pazopanib. While a lower molecular weight can be advantageous for cell permeability and bioavailability, the predicted low lipophilicity (logP) and higher number of hydrogen bond donors and acceptors may impact its ability to cross cell membranes. The poor aqueous solubility of all three compounds underscores the importance of the experimental solubility assessment detailed in Section 3.

Section 2: In Vitro Cytotoxicity - Gauging Anticancer Potency

The primary measure of an anticancer agent's potential is its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11]

Proposed Experimental Design

This study will evaluate the cytotoxic effects of this compound, Celecoxib, and Pazopanib on two well-characterized human cancer cell lines:

  • MCF-7: A breast adenocarcinoma cell line.

  • HCT-116: A colorectal carcinoma cell line.

The selection of these cell lines is based on the known activities of sulfonamide-based anticancer agents against these cancer types.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • MCF-7 and HCT-116 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits cell growth by 50%, will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Benchmarked and Hypothetical IC₅₀ Values (µM)

CompoundMCF-7HCT-116
This compound (Hypothetical Target: <10 µM)(Hypothetical Target: <10 µM)
Celecoxib ~50-60[13]~52[13]
Pazopanib ~6.29[7](Data not readily available)

Expert Insights: The IC₅₀ values for Celecoxib are in the higher micromolar range, suggesting moderate potency as a single agent. Pazopanib demonstrates more potent activity against the MCF-7 cell line. For our lead compound to be considered promising, it should ideally exhibit an IC₅₀ value in the low micromolar or even nanomolar range, demonstrating a significant improvement over at least one of the benchmarks.

Section 3: Early ADME Profiling - Predicting In Vivo Behavior

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk a drug discovery program. Here, we focus on two key in vitro assays: kinetic solubility and metabolic stability.

Kinetic Solubility Assay

Poor solubility can lead to erratic results in biological assays and poor bioavailability in vivo.[14] The kinetic solubility assay provides a high-throughput method to assess the solubility of a compound when it is introduced into an aqueous buffer from a DMSO stock solution, mimicking the conditions of many in vitro assays.[15]

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)

Materials:

  • Test compounds (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Compound Addition: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a microplate.

  • Buffer Addition: Add 198 µL of PBS to each well to achieve a final compound concentration of 100 µM.

  • Incubation and Shaking: Shake the plate for 1-2 hours at room temperature.[14]

  • Measurement: Measure the turbidity of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

Data Analysis: The results are typically reported as the concentration at which the compound precipitates or as a qualitative assessment (e.g., soluble, sparingly soluble, insoluble) at a given concentration.

Expert Insights: This assay is a rapid screen to flag potential solubility issues early on. Compounds with poor kinetic solubility may require formulation strategies to improve their dissolution and absorption.

Metabolic Stability Assay

The metabolic stability of a compound in the presence of liver enzymes is a key determinant of its in vivo half-life and oral bioavailability. The in vitro metabolic stability assay using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, is a standard method for this assessment.[16]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Test compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM) and the NADPH regenerating system.[17]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and add them to acetonitrile to stop the reaction.[16]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

Data Analysis: The percentage of the compound remaining is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Expert Insights: A compound with high metabolic stability (long t₁/₂) is more likely to have a longer duration of action in the body. Conversely, a compound that is rapidly metabolized may be cleared from the system too quickly to exert a therapeutic effect.

Section 4: Proposed Mechanism of Action and Target Engagement

While the precise molecular target of this compound is unknown, its sulfonamide scaffold suggests potential interactions with enzymes that are known to be targeted by this chemical class in cancer. Two plausible hypothetical targets are Carbonic Anhydrase IX (CA IX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Carbonic Anhydrase IX (CA IX): This enzyme is highly overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are a well-established class of CA IX inhibitors.[18][19][20]

  • VEGFR-2: A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth. Many successful anticancer drugs, including Pazopanib, target VEGFR-2.[21]

Further investigation would involve specific enzymatic assays to determine if our lead compound inhibits the activity of these or other relevant cancer targets.

Visualizing the Benchmarking Workflow

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Lead_Compound 2-amino-N-methoxy- N-methylbenzenesulfonamide Cytotoxicity MTT Assay (IC50 Determination) Lead_Compound->Cytotoxicity Solubility Kinetic Solubility Assay (Nephelometry) Lead_Compound->Solubility Metabolism Metabolic Stability Assay (Human Liver Microsomes) Lead_Compound->Metabolism Physico_Comparison Physicochemical Property Comparison Lead_Compound->Physico_Comparison Comparator_1 Celecoxib Comparator_1->Cytotoxicity Comparator_1->Solubility Comparator_1->Metabolism Comparator_1->Physico_Comparison Comparator_2 Pazopanib Comparator_2->Cytotoxicity Comparator_2->Solubility Comparator_2->Metabolism Comparator_2->Physico_Comparison Cell_Lines MCF-7 & HCT-116 Cell Lines Cell_Lines->Cytotoxicity Potency_Comparison Potency & Selectivity Comparison (IC50) Cytotoxicity->Potency_Comparison ADME_Comparison Early ADME Profile Comparison Solubility->ADME_Comparison Metabolism->ADME_Comparison

Caption: Overview of the in vitro benchmarking workflow.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H Proposed_MOA_Pathway cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Lead_Compound 2-amino-N-methoxy- N-methylbenzenesulfonamide CA_IX Carbonic Anhydrase IX (CA IX) Lead_Compound->CA_IX Inhibition VEGFR2 VEGFR-2 Lead_Compound->VEGFR2 Inhibition pH_Regulation Disruption of Tumor pH Regulation CA_IX->pH_Regulation Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Decreased Cell Proliferation pH_Regulation->Proliferation Angiogenesis->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis

Caption: Hypothetical mechanism of action pathways.

Conclusion

This guide outlines a structured and scientifically rigorous approach to the initial benchmarking of a novel anticancer compound, this compound. By systematically comparing its physicochemical properties, in vitro cytotoxicity, and metabolic stability against established drugs like Celecoxib and Pazopanib, researchers can generate a robust preliminary data package. This data is crucial for making informed decisions about the future development of the compound, identifying potential liabilities, and providing a solid foundation for further preclinical and clinical studies. The experimental protocols provided herein serve as a validated starting point for any laboratory engaged in the exciting and challenging field of oncology drug discovery.

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  • MDPI. QbD-Based Development and Evaluation of Pazopanib Hydrochloride Extrudates Prepared by Hot-Melt Extrusion Technique: In Vitro and In Vivo Evaluation. [Link]

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A Researcher's Guide to Evaluating the Biological Performance of 2-amino-N-methoxy-N-methylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of therapeutic applications. The novel compound, 2-amino-N-methoxy-N-methylbenzenesulfonamide, represents a promising candidate for targeted biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the performance of this compound and its derivatives across various biological models. While direct comparative data for this compound is emerging, this document outlines robust, field-proven methodologies to characterize its biological profile and benchmark it against relevant alternatives.

The inherent versatility of the sulfonamide functional group allows for its interaction with a diverse range of biological targets. Historically recognized for their antibacterial properties, sulfonamides have since been developed as carbonic anhydrase inhibitors, anticancer agents, anti-inflammatory molecules, and more.[1][2] This guide will, therefore, detail experimental protocols for a multi-faceted evaluation, encompassing cytotoxicity, antimicrobial efficacy, carbonic anhydrase inhibition, and anti-inflammatory potential. Each protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Section 1: Foundational Assessment - Cytotoxicity Profiling

A critical initial step in the evaluation of any novel compound is to determine its cytotoxic profile. This provides a therapeutic window and informs the concentration range for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[3]

  • Dulbecco's Modified Eagle's Medium (DMEM) and Fetal Bovine Serum (FBS).

  • This compound (and relevant comparator compounds).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

  • Incubation: Incubate the plates for 24 to 48 hours.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa24Experimental Value
This compoundMCF-724Experimental Value
This compoundHEK29324Experimental Value
Comparator AHeLa24Experimental Value
Doxorubicin (Positive Control)HeLa24Known Value
Workflow for Cytotoxicity Assessment

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement cluster_3 Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of test compound B->C D Incubate for 24-48 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

MTT Assay Workflow

Section 2: Evaluation of Antimicrobial Activity

The foundational therapeutic application of sulfonamides is their antibacterial effect.[1] Therefore, assessing the antimicrobial potential of this compound is a logical step. The disk diffusion method provides a qualitative screening, while the broth microdilution method yields quantitative data in the form of the Minimum Inhibitory Concentration (MIC).[6][7]

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial spectrum and potency of this compound against a panel of clinically relevant bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[1]

  • Mueller-Hinton agar and broth.

  • Sterile paper discs.

  • Test compound and standard antibiotics (e.g., ciprofloxacin).

  • 96-well microtiter plates.

Procedure (Disk Diffusion):

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc.

Procedure (Broth Microdilution - MIC Determination):

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundS. aureusExperimental ValueExperimental Value
This compoundE. coliExperimental ValueExperimental Value
Comparator BS. aureusExperimental ValueExperimental Value
CiprofloxacinS. aureusKnown ValueKnown Value

Section 3: Carbonic Anhydrase Inhibition Assay

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain cancers.[8] A colorimetric assay can be used to screen for CA inhibitory activity.[9][10]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Purified hCA isoforms (e.g., hCA I, II, IX).

  • p-Nitrophenyl acetate (substrate).

  • Assay buffer (e.g., Tris-SO4 buffer, pH 7.4).

  • Test compound and a known CA inhibitor (e.g., Acetazolamide).[9]

  • 96-well plates.

  • Spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the CA enzyme with various concentrations of the test compound for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the p-nitrophenyl acetate substrate.

  • Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundhCA IsoformIC50 (nM)
This compoundhCA IExperimental Value
This compoundhCA IIExperimental Value
This compoundhCA IXExperimental Value
Acetazolamide (Positive Control)hCA IIKnown Value
Signaling Pathway of Carbonic Anhydrase Inhibition

G cluster_0 Cellular Environment CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA Hydration H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation CA->H2CO3 Inhibitor 2-amino-N-methoxy-N- methylbenzenesulfonamide Inhibitor->Block

Mechanism of Carbonic Anhydrase Inhibition

Section 4: Anti-inflammatory Activity Assessment

Sulfonamide derivatives have also been investigated for their anti-inflammatory properties.[11] In vitro and in vivo models can be employed to assess this potential. The albumin denaturation assay is a simple in vitro method to screen for anti-inflammatory activity, while the carrageenan-induced paw edema model in rats is a classic in vivo assay.[12][13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

Objective: To assess the ability of this compound to inhibit protein denaturation.

Materials:

  • Bovine serum albumin (BSA).

  • Phosphate buffered saline (PBS, pH 6.4).

  • Test compound and a standard anti-inflammatory drug (e.g., ibuprofen).[12]

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing BSA, PBS, and various concentrations of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.[12]

  • Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Data Presentation:

CompoundConcentration (µM)% Inhibition of Denaturation
This compound10Experimental Value
This compound50Experimental Value
This compound100Experimental Value
Ibuprofen (Positive Control)100Known Value
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model.

Materials:

  • Male Wistar rats.[14]

  • Carrageenan solution (1% in saline).

  • Test compound and a standard anti-inflammatory drug (e.g., indomethacin).[14]

  • Plethysmometer.

Procedure:

  • Compound Administration: Administer the test compound orally to the rats.

  • Carrageenan Injection: After one hour, inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle)-Experimental Value-
This compound10Experimental ValueCalculated Value
This compound30Experimental ValueCalculated Value
Indomethacin10Known ValueKnown Value

Conclusion

This guide provides a foundational framework for the systematic biological evaluation of this compound. The described protocols, from initial cytotoxicity screening to more specific bioassays, will enable researchers to build a comprehensive performance profile of this and other novel benzenesulfonamide derivatives. By adhering to these robust methodologies and employing appropriate comparators, the scientific community can effectively assess the therapeutic potential of this promising class of compounds. The logical progression of these assays, from in vitro to potential in vivo studies, ensures a thorough and efficient drug discovery process.

References

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  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ghorbani, M., & Al-Anshori, M. M. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5035.
  • Li, X., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry, 184, 111751.
  • Al-Salahi, R., et al. (2023). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 28(15), 5809.
  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26848-26861.
  • Al-Ghorbani, M., et al. (2021). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Bioorganic Chemistry, 116, 105333.
  • Al-Salahi, R., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 969443.
  • Widjajati, W., et al. (2023). Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia. Veterinary World, 16(1), 198-204.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2020). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 21(18), 6848.
  • Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 22.
  • Al-Salahi, R., & Al-Ghorbani, M. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 27(19), 6543.
  • National Center for Biotechnology Information. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. Retrieved from [Link]

  • Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7707-7727.
  • El-Sayed, M. A., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 13(20), 13531-13546.
  • Isik, K., et al. (2009). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. Microbiological Research, 164(1), 49-58.
  • ResearchGate. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

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  • Impactfactor. (n.d.). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-amino-N-methoxy-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-amino-N-methoxy-N-methylbenzenesulfonamide (CAS Number: 133776-41-7). As a compound utilized in specialized research and development, particularly in pharmaceutical and chemical synthesis, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

The disposal of any chemical waste must be approached with a thorough understanding of its intrinsic hazards. For this compound, the primary known hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1][2]. Therefore, the following procedures are designed to mitigate these risks at every stage of the disposal process.

I. Immediate Pre-Disposal Safety Measures & Hazard Assessment

Before initiating any disposal-related activities, a comprehensive risk assessment is crucial. This initial step ensures that all potential hazards are identified and controlled.

1.1. Personal Protective Equipment (PPE): Due to the irritant nature of this compound, a stringent PPE protocol is non-negotiable. The causality behind each piece of equipment is to prevent direct contact and inhalation.

  • Eye Protection: Wear chemical safety goggles or a face shield. This is to prevent contact with the eyes, which can cause serious irritation[1][2].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). This is to avoid skin irritation upon contact[1][2].

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary to prevent respiratory irritation[1].

1.2. Engineering Controls: All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the concentration of airborne particles and vapors, directly addressing the inhalation hazard[1].

II. Chemical Waste Segregation and Containerization Protocol

Proper segregation and containerization are fundamental to preventing unintended chemical reactions and ensuring the waste is accepted by a licensed disposal facility.

2.1. Waste Characterization: this compound should be classified as a hazardous chemical waste. It should not be mixed with non-hazardous waste or other incompatible chemical waste streams.

2.2. Container Selection and Labeling:

  • Primary Container: Use a dedicated, sealable, and chemically compatible container for the accumulation of this compound waste. The container should be in good condition and free of leaks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful," "Irritant").

III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal facility[3][4][5][6]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Collection of Waste

  • Carefully transfer any waste this compound (solid or in solution) into the designated hazardous waste container.

  • Avoid overfilling the container; it should be no more than 90% full to allow for expansion and prevent spills.

Step 2: Decontamination of Empty Containers

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone). The rinsate from this process is also considered hazardous waste and must be collected in the designated waste container.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but the label must be defaced or removed.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with an accurate description of the waste, including the chemical name and quantity.

IV. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

4.1. Minor Spill (Contained within a fume hood):

  • Ensure appropriate PPE is worn.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

4.2. Major Spill (Outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • Contact your institution's EHS or emergency response team immediately.

  • Prevent the spill from entering drains or waterways.

  • Only personnel trained in hazardous spill response should attempt to clean up a major spill.

V. Data Summary and Visualization

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementReference
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Collect in Labeled Hazardous Waste Container fume_hood->container spill Spill Occurs fume_hood->spill Potential storage Store in Satellite Accumulation Area container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup final_disposal Disposal by Licensed Facility ehs_pickup->final_disposal contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect as Hazardous Waste contain->collect_spill collect_spill->container

Disposal workflow for this compound.

References

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A Strategic Guide to Handling 2-amino-N-methoxy-N-methylbenzenesulfonamide: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: An Inference-Based Approach

Given the structure of 2-amino-N-methoxy-N-methylbenzenesulfonamide, which contains both a sulfonamide group and an aromatic amine, we must anticipate a hazard profile that includes:

  • Skin and Eye Irritation: Many substituted benzenesulfonamides are known to cause skin and serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

  • Harmful if Swallowed: Oral toxicity is a common concern with related compounds.[3][4]

  • Potential for Sensitization: Aromatic amines are a well-documented class of potential sensitizers.

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical and should be based on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[5]Chemical-resistant gloves (e.g., nitrile).[5][6]Laboratory coat.[5][7]Recommended: N95-rated dust mask or work in a ventilated enclosure.
Solution Preparation and Transfers Chemical safety goggles. A face shield is recommended if there is a splash hazard.[8]Chemical-resistant gloves (e.g., nitrile).[5][6]Laboratory coat.[5][7]Work in a certified chemical fume hood.
Running Reactions and Work-up Chemical safety goggles and a face shield.[9][8]Chemical-resistant gloves (e.g., nitrile).[5][6]Laboratory coat.[5][7]All operations must be conducted in a certified chemical fume hood.
Handling Concentrated Solutions Chemical safety goggles and a face shield.[9][8]Double-gloving with chemical-resistant gloves (e.g., nitrile).Chemical-resistant apron over a laboratory coat.All operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[9][8]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[10]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size.[10]
Step-by-Step Handling Procedures

3.1. Weighing and Aliquoting (Solid Form):

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Don the appropriate PPE as outlined in the table above.

  • Ventilation: Whenever possible, perform weighing operations in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of fine particulates.

  • Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. If the compound is a fine powder, consider gentle tapping of the container rather than scooping.

  • Cleaning: After weighing, carefully clean the spatula and the weighing vessel. Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

3.2. Solution Preparation:

  • Fume Hood: All solution preparations must be conducted in a certified chemical fume hood.[7]

  • Glassware: Use clean, dry glassware.

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Keep the container capped or covered to the extent possible.

Spill Management and Disposal Plan

4.1. Spill Response:

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Alert: Notify your supervisor and institutional safety office.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

4.2. Waste Disposal:

  • Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task weighing Weighing Solid start->weighing Solid Handling solution_prep Preparing Solution start->solution_prep Liquid Handling reaction Running Reaction start->reaction Complex Procedure spill Spill or Emergency start->spill Uncontrolled Release ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_low ppe_medium Enhanced PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Fume Hood solution_prep->ppe_medium reaction->ppe_medium ppe_high Full Protection: - Goggles/Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator spill->ppe_high

Caption: Decision workflow for PPE selection based on the handling task.

References

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  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
2-amino-N-methoxy-N-methylbenzenesulfonamide
Reactant of Route 2
2-amino-N-methoxy-N-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.